2-Ethoxy-5-ethylbenzaldehyde
Description
Properties
IUPAC Name |
2-ethoxy-5-ethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-9-5-6-11(13-4-2)10(7-9)8-12/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRVVXCTNSGQQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis and Physicochemical Properties of 2-Ethoxy-5-ethylbenzaldehyde
Foreword: The Strategic Value of Functionalized Benzaldehydes
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the benzaldehyde scaffold remains a cornerstone. Its true potential, however, is unlocked through precise functionalization of the aromatic ring. The strategic placement of substituents allows for the fine-tuning of electronic properties, solubility, and steric hindrance, thereby guiding reaction pathways and defining the characteristics of the final product. This guide focuses on a specific, highly functionalized derivative: 2-Ethoxy-5-ethylbenzaldehyde . As direct experimental data for this compound is not widely published, this document serves as a technical guide grounded in established chemical principles. We will present a robust, logical pathway for its synthesis, predict its physicochemical properties based on analogous structures, and discuss its potential as a valuable intermediate for researchers and drug development professionals.
Section 1: Molecular Profile and Predicted Physicochemical Properties
2-Ethoxy-5-ethylbenzaldehyde is an aromatic aldehyde characterized by an ethoxy group ortho to the formyl substituent and an ethyl group in the para position relative to the ethoxy group. This specific arrangement of functional groups imparts a unique combination of reactivity and physical properties. The following table summarizes the predicted and known properties of the target compound and its key synthetic precursors.
Table 1: Physicochemical Data of 2-Ethoxy-5-ethylbenzaldehyde and Synthetic Precursors
| Property | 4-Ethylphenol (Starting Material) | 5-Ethyl-2-hydroxybenzaldehyde (Intermediate) | 2-Ethoxy-5-ethylbenzaldehyde (Target Product - Predicted) |
| Molecular Formula | C₈H₁₀O[1] | C₉H₁₀O₂[2] | C₁₁H₁₄O₂ |
| Molecular Weight | 122.16 g/mol [1] | 150.17 g/mol [2] | 178.23 g/mol |
| CAS Number | 123-07-9[3] | 52411-35-5[2] | Not available |
| Appearance | Colorless or white needles, tends to yellow on light exposure[1] | Yellowish solid (predicted) | Colorless to pale yellow liquid (predicted) |
| Boiling Point | 218-219 °C[3] | ~240-250 °C (estimated) | ~255-265 °C (estimated) |
| Melting Point | 40-42 °C[3] | Not available | Not applicable (liquid) |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, acetone, benzene[1][3] | Sparingly soluble in water; soluble in common organic solvents | Poorly soluble in water; soluble in common organic solvents |
| LogP (o/w) | 2.58[1] | 2.4 (computed)[2] | ~3.1 (estimated) |
Section 2: A Proposed Synthetic Pathway and Retrosynthetic Analysis
The synthesis of 2-Ethoxy-5-ethylbenzaldehyde can be logically approached through a two-step sequence starting from the commercially available 4-ethylphenol. This strategy involves the introduction of the aldehyde group (formylation) followed by the conversion of the resulting hydroxyl group to an ethoxy ether (ethoxylation).
Diagram 1: Retrosynthetic Analysis
Caption: Retrosynthetic pathway for 2-Ethoxy-5-ethylbenzaldehyde.
This retrosynthetic analysis leads to the following forward synthetic workflow:
Diagram 2: Proposed Synthesis Workflow
Caption: Forward synthesis of 2-Ethoxy-5-ethylbenzaldehyde.
Section 3: Detailed Experimental Protocols
The following protocols are based on established methodologies for analogous transformations and are presented as a robust starting point for laboratory synthesis.
Protocol 1: Synthesis of 5-Ethyl-2-hydroxybenzaldehyde via Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[4][5] It proceeds through the generation of dichlorocarbene in a basic solution, which then acts as the electrophile.[5]
Justification of Experimental Choices:
-
Base (NaOH): A strong base is required to deprotonate both the phenol to the more nucleophilic phenoxide and the chloroform to generate the dichlorocarbene.
-
Solvent (Aqueous): The reaction is typically performed in a biphasic system, as hydroxides are not readily soluble in chloroform.[5] Rapid stirring is essential to maximize the interfacial area for the reaction.
-
Temperature (60-65 °C): Heat is necessary to initiate the reaction, but since the process can be highly exothermic, careful temperature control is crucial to prevent thermal runaways and minimize side-product formation.[5]
Step-by-Step Methodology:
-
Setup: Equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, a mechanical stirrer, and a thermometer.
-
Reagents: To the flask, add 4-ethylphenol (1.0 eq) and a solution of sodium hydroxide (4.0 eq) in water.
-
Reaction Initiation: Heat the mixture to 60-65 °C with vigorous stirring.
-
Addition of Chloroform: Add chloroform (1.5 eq) dropwise via the dropping funnel over a period of 1 hour, ensuring the temperature does not exceed 70 °C. The reaction mixture will typically turn dark.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at 60-65 °C for an additional 2-3 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully acidify with dilute hydrochloric acid until the pH is acidic (~pH 2-3). This will protonate the phenoxide and hydrolyze the intermediate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 5-ethyl-2-hydroxybenzaldehyde.
Protocol 2: Synthesis of 2-Ethoxy-5-ethylbenzaldehyde via Williamson Ether Synthesis
The Williamson ether synthesis is an S(N)2 reaction between an alkoxide (or phenoxide) and a primary alkyl halide. It is a reliable and high-yielding method for preparing ethers.
Justification of Experimental Choices:
-
Base (K₂CO₃): A moderately strong, non-nucleophilic base like potassium carbonate is sufficient to deprotonate the phenolic hydroxyl group without causing side reactions with the alkyl halide.
-
Alkylating Agent (Bromoethane): Bromoethane is a suitable primary alkyl halide that readily participates in S(_N)2 reactions.
-
Solvent (DMF): A polar aprotic solvent like dimethylformamide (DMF) is ideal as it effectively solvates the potassium cation, leaving the phenoxide anion highly nucleophilic, and does not interfere with the S(_N)2 mechanism.
Step-by-Step Methodology:
-
Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-ethyl-2-hydroxybenzaldehyde (1.0 eq) in DMF.
-
Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Addition of Alkylating Agent: Add bromoethane (1.2 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup: After completion, cool the mixture to room temperature and pour it into a beaker of cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography to yield pure 2-Ethoxy-5-ethylbenzaldehyde.
Section 4: Predicted Spectral Data and Characterization
While experimental spectra are unavailable, the structure of 2-Ethoxy-5-ethylbenzaldehyde allows for reliable prediction of its key spectral features.
-
¹H NMR: The spectrum is expected to show distinct signals: a singlet for the aldehyde proton (~9.8-10.0 ppm), aromatic protons in the 6.8-7.5 ppm region, a quartet for the -OCH₂- protons of the ethoxy group (~4.1 ppm), a quartet for the benzylic -CH₂- protons of the ethyl group (~2.6 ppm), and two overlapping triplets for the methyl protons of the ethoxy and ethyl groups (~1.4 ppm and ~1.2 ppm, respectively).
-
¹³C NMR: The spectrum will be characterized by the aldehyde carbonyl carbon signal at a downfield shift of ~190 ppm. Other expected signals include aromatic carbons (some shifted downfield due to the oxygen substituent) and aliphatic carbons for the ethoxy and ethyl groups.
-
IR Spectroscopy: The most prominent feature will be a strong C=O stretching vibration for the aromatic aldehyde, expected around 1685-1705 cm⁻¹.[6][7] Additional characteristic peaks will include C-H stretches for the aromatic and aliphatic groups, and a strong C-O stretch for the ether linkage.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 178. Key fragmentation patterns for benzaldehydes include the loss of a hydrogen atom (M-1, m/z 177) and the loss of the formyl group (M-29, m/z 149).[8][9]
Section 5: Safety, Handling, and Storage
As a substituted benzaldehyde, 2-Ethoxy-5-ethylbenzaldehyde should be handled with appropriate care, following guidelines for aromatic aldehydes.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10] Work should be conducted in a well-ventilated laboratory fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling. Keep the compound away from strong oxidizing and reducing agents.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation of the aldehyde group.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.
References
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BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]
- Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31242, 4-Ethylphenol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6429811, 5-Ethyl-2-hydroxybenzaldehyde. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]
- ResearchGate. (n.d.). Strategic approach for the synthesis of salicylaldehyde derivative (drug precursor).
- Google Patents. (n.d.). US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols.
- The John D. Walsh Company. (2015). SAFETY DATA SHEET - XI ALDEHYDE.
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Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link]
- ResearchGate. (n.d.). ChemInform Abstract: Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction.
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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Chemical Safety Facts. (n.d.). Aldehydes. Retrieved from [Link]
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NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
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Cheméo. (n.d.). Benzaldehyde, 2-hydroxy, 5-ethyl - Chemical & Physical Properties. Retrieved from [Link]
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-
Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]
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Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). Retrieved from [Link]
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Wikipedia. (n.d.). 4-Ethylphenol. Retrieved from [Link]
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Navigating the Safety and Toxicity of 2-Ethoxy-5-ethylbenzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxy-5-ethylbenzaldehyde, a substituted aromatic aldehyde, presents a unique molecular scaffold of interest in various research and development sectors, including pharmaceuticals and fragrance chemistry. As with any novel or specialized chemical entity, a thorough understanding of its safety profile and potential toxicity is paramount for ensuring safe handling, predicting biological interactions, and complying with regulatory standards. This technical guide provides a comprehensive analysis of the available safety data for 2-Ethoxy-5-ethylbenzaldehyde and constructs a detailed toxicity profile through a scientifically rigorous read-across approach, leveraging data from structurally similar compounds. This document is intended to serve as a vital resource for researchers, chemists, and toxicologists engaged in the study and application of this compound.
Physicochemical Properties
A foundational element of any toxicological assessment is the understanding of a compound's physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. The properties of 2-Ethoxy-5-ethylbenzaldehyde are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-ethoxy-5-ethylbenzaldehyde | AK Scientific, Inc. |
| CAS Number | 120531-89-3 | AK Scientific, Inc. |
| Molecular Formula | C11H14O2 | Calculated |
| Molecular Weight | 178.23 g/mol | Calculated |
| Appearance | Not explicitly stated; likely a liquid or low-melting solid | Inferred |
| Solubility | Not explicitly stated; expected to have limited water solubility and good solubility in organic solvents | Inferred |
Toxicity Profile: A Read-Across Approach
For this assessment, we will primarily draw upon data from three key structural analogs:
-
Benzaldehyde (CAS: 100-52-7): The parent aromatic aldehyde.
-
2-Ethylbenzaldehyde (CAS: 22927-13-5): Shares the ethyl substitution on the benzene ring.
-
2-Ethoxybenzaldehyde (CAS: 613-69-4): Possesses the ethoxy group ortho to the aldehyde.
The following diagram illustrates the conceptual workflow for this read-across toxicity assessment.
Caption: Conceptual workflow for the read-across toxicity assessment of 2-Ethoxy-5-ethylbenzaldehyde.
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single dose of a substance.
-
Oral Toxicity: For the parent compound, benzaldehyde, the oral LD50 in rats is reported to be in the range of 1300-1430 mg/kg.[1][2] This places it in Category 4 ("Harmful if swallowed") under the Globally Harmonized System (GHS). Given the structural similarities, it is reasonable to predict that 2-Ethoxy-5-ethylbenzaldehyde will exhibit a similar level of acute oral toxicity.
-
Dermal Toxicity: Benzaldehyde has a low acute dermal toxicity, with a reported LD50 in rabbits of >1250 mg/kg to >2000 mg/kg.[1][2][3][4] It is anticipated that 2-Ethoxy-5-ethylbenzaldehyde will also have a low potential for acute toxicity via the dermal route.
-
Inhalation Toxicity: Benzaldehyde is considered harmful if inhaled, with an LC50 in rats between 1 and 5 mg/L for a 4-hour exposure.[2][4] Vapors of benzaldehyde can cause respiratory irritation.[5][6] The Safety Data Sheet for 2-Ethoxy-5-ethylbenzaldehyde indicates that it may cause respiratory irritation, which is consistent with the properties of its structural analogs.[7]
Summary of Predicted Acute Toxicity for 2-Ethoxy-5-ethylbenzaldehyde
| Route of Exposure | Predicted GHS Category | Basis for Prediction (Read-across from Benzaldehyde) |
| Oral | Category 4 (Harmful if swallowed) | LD50 (rat) of 1300-1430 mg/kg.[1][2] |
| Dermal | Not Classified | LD50 (rabbit) >1250 mg/kg.[1][3] |
| Inhalation | Category 4 (Harmful if inhaled) / May cause respiratory irritation | LC50 (rat) of 1-5 mg/L/4h; known respiratory irritant.[2][4] |
Skin and Eye Irritation
-
Skin Irritation: The Safety Data Sheet for 2-Ethoxy-5-ethylbenzaldehyde classifies it as a skin irritant (Category 2).[7] This is consistent with data for 2-ethoxybenzaldehyde, which is also classified as a skin irritant.[8] Benzaldehyde itself is also reported to cause skin irritation.[4] Prolonged contact with related compounds may lead to dermatitis.[8]
-
Eye Irritation: 2-Ethoxy-5-ethylbenzaldehyde is classified as causing serious eye irritation (Category 2A).[7] This is supported by data on its structural analogs. Undiluted benzaldehyde is a severe eye irritant in rabbits, causing edema, erythema, and pain.[7] 2-Ethoxybenzaldehyde is also classified as a serious eye irritant.[8]
Sensitization
There is no direct data on the skin sensitization potential of 2-Ethoxy-5-ethylbenzaldehyde. For benzaldehyde, while some studies suggest a potential for allergic reactions in maximization tests, it is generally not considered a potent skin sensitizer, and clinical reports of allergy are rare.[1][7] Given the available data, and in the absence of specific alerts from the ethoxy and ethyl substitutions, a low to moderate potential for skin sensitization should be cautiously assumed.
Genotoxicity
Carcinogenicity
Long-term carcinogenicity studies are not available for 2-Ethoxy-5-ethylbenzaldehyde. The National Toxicology Program (NTP) found no evidence of carcinogenicity for benzaldehyde in rats, and some evidence in mice, though the relevance of the mouse findings to humans has been questioned.[7][9][10] Benzaldehyde is not classified as a carcinogen by major regulatory agencies.[11] Based on this, a strong carcinogenic potential for 2-Ethoxy-5-ethylbenzaldehyde is not anticipated.
Reproductive and Developmental Toxicity
Data on the reproductive and developmental toxicity of 2-Ethoxy-5-ethylbenzaldehyde is not available. Studies on benzaldehyde and its metabolite, benzoic acid, have not shown them to be reproductive or developmental toxicants at doses that are not maternally toxic.[7] A developmental toxicity study in rats showed a NOAEL for fetal toxicity of 300 mg/kg bw/day for benzaldehyde.[12] Based on this, significant reproductive or developmental toxicity for 2-Ethoxy-5-ethylbenzaldehyde is not expected at non-toxic dose levels.
Safety and Handling
Based on the available Safety Data Sheet and the inferred toxicity profile, the following handling procedures are recommended for 2-Ethoxy-5-ethylbenzaldehyde.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use impervious gloves (e.g., nitrile or neoprene) and wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use only in a well-ventilated area or with a properly fitted respirator if vapors or mists are generated.
First-Aid Measures
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash before reuse. If irritation persists, get medical attention.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Emergency Procedures: Chemical Spill
In the event of a spill, a clear and systematic response is crucial to mitigate exposure and environmental contamination.
Caption: A stepwise workflow for responding to a chemical spill of 2-Ethoxy-5-ethylbenzaldehyde.
Conclusion
While specific toxicological data for 2-Ethoxy-5-ethylbenzaldehyde is limited, a read-across analysis based on its structural analogs—benzaldehyde, 2-ethylbenzaldehyde, and 2-ethoxybenzaldehyde—provides a robust framework for understanding its potential hazards. The primary concerns are skin, eye, and respiratory irritation, as well as moderate acute oral toxicity. There is no significant evidence to suggest that this compound would be a potent sensitizer, genotoxicant, carcinogen, or reproductive toxicant. However, as with any chemical with an incomplete dataset, caution should be exercised. The safety and handling recommendations provided in this guide should be strictly adhered to in all research and development settings. Further empirical testing would be beneficial for a definitive characterization of its toxicological profile.
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Qualitative Tier 2 Assessment - Santos. (n.d.). Retrieved from [Link]
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Safety Data Sheet: Benzaldehyde - Carl ROTH. (2025, March 10). Retrieved from [Link]
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Toxic External Exposure Leading to Ocular Surface Injury - PMC - NIH. (n.d.). Retrieved from [Link]
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ICSC 0102 - BENZALDEHYDE. (n.d.). Retrieved from [Link]
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Benzaldehyde (cherry/almond) - KidsAdvisory. (2025, April 21). Retrieved from [Link]
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Final report on the safety assessment of benzaldehyde - PubMed. (n.d.). Retrieved from [Link]
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Benzaldehyde: Human health tier II assessment Preface. (2016, July 1). Retrieved from [Link]
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Safety Data Sheet: Benzaldehyde - Carl ROTH. (2020, January 30). Retrieved from [Link]
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Safety Assessment of Benzaldehyde as Used in Cosmetics. (2023, May 19). Retrieved from [Link]
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Benzaldehyde | Ohio Department of Health. (n.d.). Retrieved from [Link]
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Provisional Peer-Reviewed Toxicity Values for Benzaldehyde - PPRTV Library. (2015, September 21). Retrieved from [Link]
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Final Report on the Safety Assessment of Benzaldehyde1 | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Ethoxy-5-ethylbenzaldehyde Derivatives
Introduction
2-Ethoxy-5-ethylbenzaldehyde and its derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The precise arrangement of the ethoxy, ethyl, and formyl groups on the benzene ring provides a scaffold for the construction of complex molecular architectures. This document provides detailed, field-proven protocols for the synthesis of 2-ethoxy-5-ethylbenzaldehyde, designed for researchers, scientists, and drug development professionals. We will explore two primary, logically distinct synthetic strategies: Strategy A (Late-Stage Formylation) , which introduces the aldehyde group onto a pre-formed ether, and Strategy B (Early-Stage Formylation) , which builds the molecule by ethylating a pre-existing salicylaldehyde derivative. Each protocol is presented with a rationale for key experimental choices, ensuring both scientific rigor and practical applicability.
Strategic Overview: Causality in Synthetic Design
The choice between a late-stage or early-stage formylation strategy depends on several factors, including starting material availability, desired scale, and regioselectivity control.
-
Strategy A (Late-Stage Formylation): This approach is advantageous when the starting substituted phenetole (4-ethylphenetole) is readily available. The primary challenge lies in achieving regioselective formylation at the C2 position (ortho to the activating ethoxy group). The Vilsmeier-Haack reaction is particularly well-suited for this, as the para-position is blocked by the ethyl group, directing the electrophilic substitution to the desired ortho position.[1][2]
-
Strategy B (Early-Stage Formylation): This route offers excellent control over the substitution pattern from the outset. By starting with 4-ethylphenol, a highly regioselective ortho-formylation can be achieved first. The hydroxyl group strongly directs the incoming formyl group to the adjacent position.[3] The subsequent etherification is a robust and high-yielding Williamson ether synthesis.[4][5] This strategy is often preferred for its predictability and high overall yield.
Strategy A: Late-Stage Formylation via Vilsmeier-Haack Reaction
This protocol describes the direct formylation of 4-ethylphenetole. The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, a chloroiminium salt generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[6] This reagent is a mild electrophile that effectively formylates electron-rich aromatic rings such as phenetole ethers.[7]
Workflow Diagram: Strategy A
Caption: Workflow for the Vilsmeier-Haack formylation of 4-ethylphenetole.
Experimental Protocol: Vilsmeier-Haack Reaction
Materials:
-
4-Ethylphenetole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Reagent Preparation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-ethylphenetole (1.0 eq) in anhydrous DMF (10 volumes). Cool the solution to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation and Reaction: Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the stirred solution, maintaining the temperature between 0-5 °C. The formation of the Vilsmeier reagent is exothermic. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching and Hydrolysis: Once the reaction is complete, cool the mixture back to 0 °C. Carefully and slowly pour the reaction mixture onto crushed ice containing sodium acetate (4.0 eq). This step hydrolyzes the intermediate iminium salt to the aldehyde.
-
Workup and Extraction: Stir the aqueous mixture vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-ethoxy-5-ethylbenzaldehyde.
Strategy B: Early-Stage Formylation and Subsequent Etherification
This two-step approach first creates the salicylaldehyde core and then adds the ethyl ether. The initial step is a highly regioselective ortho-formylation of 4-ethylphenol. While the classic Reimer-Tiemann reaction can be used[8][9], modern methods utilizing magnesium chloride and paraformaldehyde offer superior yields and milder conditions, avoiding the use of chlorinated solvents.[3] The subsequent Williamson ether synthesis is a classic, robust method for forming ethers from an alkoxide and an alkyl halide.[5]
Workflow Diagram: Strategy B
Caption: Two-step workflow for Strategy B via formylation and etherification.
Experimental Protocol 1: Ortho-Formylation of 4-Ethylphenol
Materials:
-
4-Ethylphenol
-
Anhydrous magnesium chloride (MgCl₂)
-
Triethylamine (Et₃N), distilled
-
Paraformaldehyde, dry
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry 500-mL three-necked round-bottomed flask purged with argon, add anhydrous MgCl₂ (2.0 eq) and dry paraformaldehyde (3.0 eq).
-
Solvent and Base Addition: Add anhydrous THF (approx. 5 mL per mmol of phenol) via syringe. Then, add distilled triethylamine (2.0 eq) dropwise. Stir the resulting slurry for 15 minutes at room temperature.
-
Substrate Addition: Add 4-ethylphenol (1.0 eq) to the mixture. The mixture will become thicker.
-
Reaction: Heat the reaction mixture to reflux (approx. 75 °C) for 4-6 hours. The reaction progress can be monitored by TLC.
-
Workup: Cool the reaction to room temperature and add diethyl ether. Wash the organic phase successively with 1 M HCl (3 x 50 mL) and water (3 x 50 mL).
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The resulting crude 2-hydroxy-5-ethylbenzaldehyde is often a solid and can be purified by recrystallization from hexane or a hexane/ethyl acetate mixture.[3]
Experimental Protocol 2: Williamson Ether Synthesis
Materials:
-
2-Hydroxy-5-ethylbenzaldehyde
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethyl iodide (or ethyl bromide)
-
Acetone, anhydrous
-
Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-hydroxy-5-ethylbenzaldehyde (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 3.0 eq), and anhydrous acetone (10-15 volumes). The K₂CO₃ acts as the base to deprotonate the phenol, and its excess ensures the reaction goes to completion.
-
Alkylation: Add ethyl iodide (2.5 eq) to the suspension. Heat the mixture to reflux and stir for 6-8 hours. Monitor the disappearance of the starting material by TLC. This O-alkylation proceeds via a classic Sₙ2 mechanism.[5][10]
-
Workup: After cooling to room temperature, filter off the solid K₂CO₃ and residual salts. Wash the solid with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (EtOAc) and pour it into a separatory funnel. Wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The final product, 2-ethoxy-5-ethylbenzaldehyde, can be purified by column chromatography or vacuum distillation as described in Strategy A.
Data Summary and Comparison
The selection of a synthetic route is critically dependent on expected yields and reaction conditions. The following table summarizes typical parameters for the key reactions described.
| Reaction Step | Strategy | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |
| Ortho-Formylation | B | MgCl₂, Et₃N, Paraformaldehyde | THF | 75 | 4-6 | 70-95 | [3] |
| Vilsmeier-Haack | A | POCl₃, DMF | DMF | 60-70 | 2-4 | 60-80 | [1][7] |
| Etherification | B | K₂CO₃, EtI | Acetone | 56 | 6-8 | >90 | [10] |
Note: Yields are highly dependent on substrate, scale, and purification method. The provided values are representative of analogous systems found in the literature.
Conclusion
Both Strategy A and Strategy B represent robust and reliable pathways for the synthesis of 2-ethoxy-5-ethylbenzaldehyde and its derivatives. Strategy B, involving the ortho-formylation of 4-ethylphenol followed by Williamson ether synthesis, generally offers higher overall yields and greater regiochemical control, making it ideal for laboratory-scale synthesis where starting materials are readily available. Strategy A, the late-stage Vilsmeier-Haack formylation, provides a more direct route from 4-ethylphenetole and can be advantageous for its atom economy, though yields may be slightly lower. The choice of protocol should be guided by an analysis of starting material cost, available equipment, and the specific purity requirements of the final product.
References
-
Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen Career Institute. Retrieved from [Link]
-
BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]
-
ResearchGate. (2025). ortho-Formylation of oxygenated phenols. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
ChemSpider SyntheticPages. (2013). o-formylation of 4-tert-butylphenol. Retrieved from [Link]
-
BYJU'S. (n.d.). Gattermann reaction examples. Retrieved from [Link]
-
SynArchive. (n.d.). Duff Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. Retrieved from [Link]
-
Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Products of Reimer–Tiemann reaction of 4-methylphenol. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020). Gattermann reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Retrieved from [Link]
-
designer-drug.com. (2000). Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. Retrieved from [Link]
-
Cheméo. (n.d.). Benzaldehyde, 2-hydroxy, 5-ethyl - Chemical & Physical Properties. Retrieved from [Link]
-
RSC Publishing. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved from [Link]
-
Khan Academy. (2022). Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]
-
YouTube. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 10.6: Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
-
Cambridge University Press. (n.d.). Duff Reaction. Retrieved from [Link]
-
YouTube. (2018). Gattermann Reaction Mechanism (Gattermann aldehyde synthesis Reaction). Retrieved from [Link]
-
Sciencemadness Discussion Board. (2006). 2,5-Dimethoxybenzaldehyde to 4-Alkyl-2,5-Dimethoxybenzaldehyde ?. Retrieved from [Link]
-
YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Regioselective C5-alkylation and C5-methylcarbamate formation of 2,3-dihydro-4-pyridones and C3-alkylation and C3-methylcarbamate formation of 4-(pyrrolidin-1-yl)furan-2(5H)-one. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). A revisit to the Gattermann reaction: interesting synthesis of nitrogen heterocyclic aromatic halides and their fluorescence properties. Retrieved from [Link]
-
OAText. (2018). Synthesis of (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. Retrieved from [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]
-
ResearchGate. (2025). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Retrieved from [Link]
-
The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
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Application Note: High-Efficiency Knoevenagel Condensation of 2-Ethoxy-5-ethylbenzaldehyde
[1]
Executive Summary
This application note details validated protocols for the Knoevenagel condensation of 2-Ethoxy-5-ethylbenzaldehyde (CAS: 52191-15-8).[1] This substrate presents specific synthetic challenges due to the synergistic electron-donating effects of the ortho-ethoxy and meta-ethyl substituents, which significantly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.[1] Furthermore, the ortho-ethoxy group introduces steric hindrance that can impede nucleophilic attack.[1]
We present two distinct workflows:
-
Method A (Thermodynamic Control): The Doebner Modification for the synthesis of cinnamic acid derivatives (e.g., for pharmaceutical intermediates).
-
Method B (Kinetic Control): A rapid, green-chemistry compatible condensation with malononitrile for high-throughput screening or material science applications.[1]
Chemical Context & Substrate Analysis[2][3][4][5][6][7]
Electronic and Steric Profile
Success in this reaction requires understanding the deactivation of the aldehyde group.
-
Electronic Effect (+M, +I): The 2-ethoxy group exerts a strong positive mesomeric (+M) effect, while the 5-ethyl group exerts a weak positive inductive (+I) effect.[1] Both increase electron density in the benzene ring, stabilizing the carbonyl dipole and making the aldehydic carbon less electrophilic [1].
-
Steric Effect: The ethoxy group at the ortho position creates a steric barrier. Standard room-temperature protocols used for nitrobenzaldehydes will likely fail or result in incomplete conversion.[1]
Reaction Mechanism (Base-Catalyzed)
The reaction proceeds via the formation of an enolate from the active methylene compound, followed by nucleophilic attack on the aldehyde. In the presence of secondary amines (piperidine), the reaction likely proceeds through a highly electrophilic iminium ion intermediate, which is critical for overcoming the deactivation of our specific substrate [2].
Figure 1: Mechanism highlighting the Iminium Ion pathway, essential for electron-rich substrates.[1]
Experimental Protocols
Method A: The Doebner Modification (Synthesis of Cinnamic Acid Derivative)
Target: Production of 3-(2-ethoxy-5-ethylphenyl)acrylic acid.[1] Application: Pharmaceutical building blocks.
Reagents & Equipment[1][2][3][4][5]
-
Substrate: 2-Ethoxy-5-ethylbenzaldehyde (10 mmol, 1.78 g)
-
Reagent: Malonic Acid (12 mmol, 1.25 g)
-
Solvent/Base: Pyridine (5.0 mL, anhydrous)
-
Catalyst: Piperidine (0.1 mL) or Aniline (for milder conditions)
-
Equipment: Round-bottom flask, reflux condenser, oil bath, HCl (2M) for workup.
Step-by-Step Procedure
-
Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.78 g) and malonic acid (1.25 g) in Pyridine (5 mL).
-
Catalysis: Add Piperidine (0.1 mL) dropwise. Note: An exotherm may be observed; ensure the system is open to a drying tube.
-
Reflux: Heat the mixture to 80–90°C for 4–6 hours.
-
Checkpoint: Monitor CO₂ evolution.[1] The reaction is complete when effervescence ceases.
-
-
Workup (The "Crash Out" Method):
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly pour the reaction mixture into a beaker containing 50 mL of ice-cold 2M HCl . Vigorous stirring is required to prevent the product from oiling out.
-
Why: Acidification protonates the carboxylate salt and neutralizes the pyridine, precipitating the free acid.
-
-
Isolation: Filter the white/off-white precipitate.[1] Wash with cold water (3 x 10 mL) to remove pyridinium salts.
-
Purification: Recrystallize from Ethanol/Water (7:3 ratio).
Yield Expectation: 75–85% Melting Point Target: >100°C (Derivative dependent).
Method B: Rapid Condensation with Malononitrile (Green Protocol)
Target: 2-(2-ethoxy-5-ethylbenzylidene)malononitrile.[1] Application: High-throughput screening, dye synthesis.[1]
Reagents
-
Substrate: 2-Ethoxy-5-ethylbenzaldehyde (1.0 eq)
-
Reagent: Malononitrile (1.1 eq)
-
Solvent: Ethanol (Absolute)
-
Catalyst: Piperidine (2-3 drops)[1]
Step-by-Step Procedure
-
Mix: Dissolve aldehyde and malononitrile in minimal Ethanol (approx. 3 mL per gram of substrate).
-
Initiate: Add piperidine.
-
Reaction: Stir at Room Temperature for 30–60 minutes.
-
Observation: A solid precipitate usually forms within minutes due to the high crystallinity of benzylidenemalononitriles.
-
-
Isolation: Filter the solid directly.[1] Wash with cold ethanol.[1]
Critical Process Parameters (CPPs) & Data Summary
The following table summarizes the optimization parameters specifically for the 2-ethoxy-5-ethyl variant compared to standard benzaldehyde.
| Parameter | Standard Benzaldehyde | 2-Ethoxy-5-ethylbenzaldehyde | Reason for Adjustment |
| Temperature | 25°C - 50°C | 80°C - 90°C | Overcome electron donation (+M effect) of ethoxy group.[1] |
| Catalyst Load | 1-2 mol% | 5-10 mol% | Steric hindrance at ortho position requires higher active species concentration.[1] |
| Reaction Time | 1-2 Hours | 4-6 Hours | Slower nucleophilic attack due to deactivated carbonyl.[1] |
| Workup pH | pH 3-4 | pH 1-2 | Ensure complete protonation; lipophilic nature may trap pyridine if not fully acidified.[1] |
Workflow & Process Control
To ensure reproducibility, follow this logic flow. The "Oiling Out" risk is the primary failure mode for ethyl-substituted aromatics.[1]
Figure 2: Operational workflow with critical decision points for handling lipophilic products.
Troubleshooting & Self-Validation
The "Oiling Out" Phenomenon
Issue: Upon pouring the reaction mixture into HCl, the product forms a sticky oil instead of a solid. This is common with 5-ethyl derivatives due to increased lipophilicity and lowered melting points.[1] Solution:
-
Decant: Pour off the aqueous acidic layer.
-
Triturate: Add fresh cold water and scratch the side of the beaker with a glass rod vigorously.
-
Seed: If available, add a seed crystal of the product.
-
Solvent Switch: If oil persists, extract with Ethyl Acetate, dry over MgSO₄, and evaporate.[1] Recrystallize the residue from Hexane/Ethyl Acetate.[4]
Reaction Stalling
Issue: TLC shows 50% conversion after 4 hours. Cause: Accumulation of water (reversing the equilibrium) or catalyst deactivation. Solution: Add 1-2 mL of fresh Piperidine or switch to a Dean-Stark apparatus to physically remove water (using Toluene/Pyridine mix) [3].[1]
References
-
Jones, G. (1967).[1] The Knoevenagel Condensation. In Organic Reactions (Vol. 15). Wiley.[1]
-
Tietze, L. F., & Beifuss, U. (1991).[1] The Knoevenagel Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 341-394).[1] Pergamon.
-
Prajapati, D., & Sandhu, J. S. (1992).[1] Ultrasound promoted Knoevenagel condensation of aromatic aldehydes with active methylene compounds. Journal of Chemical Research.[1] (Demonstrating alternative activation methods for deactivated aldehydes).
-
Sigma-Aldrich. (n.d.).[1] 2-Ethoxybenzaldehyde Product Specification. (Used as proxy for physical property baseline). Link
Application Note: Grignard Reaction Protocols for the Synthesis of Secondary Alcohols from 2-Ethoxy-5-ethylbenzaldehyde
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the successful execution of Grignard reactions with 2-Ethoxy-5-ethylbenzaldehyde. The Grignard reaction is a cornerstone of organic synthesis for its efficacy in forming carbon-carbon bonds, enabling the transformation of aldehydes into secondary alcohols.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction mechanism, critical experimental parameters, and step-by-step methodologies for synthesizing novel secondary alcohols. The protocols herein are designed to be self-validating, incorporating field-proven insights to ensure high yield and purity.
Scientific Principles and Mechanistic Overview
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of an aldehyde or ketone.[3][4] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and strongly basic.[4]
The reaction with an aldehyde, such as 2-Ethoxy-5-ethylbenzaldehyde, proceeds in two key stages:
-
Nucleophilic Addition: The Grignard reagent's nucleophilic carbon attacks the carbonyl carbon, breaking the C=O pi bond. This forms a tetrahedral magnesium alkoxide intermediate.[2][4]
-
Aqueous Workup: A mild acid, typically a saturated aqueous solution of ammonium chloride, is introduced to protonate the alkoxide, yielding the final secondary alcohol product.[5][6]
Caption: General mechanism of the Grignard reaction.
Critical Success Factors: The "Why" Behind the Protocol
-
Anhydrous Conditions: Grignard reagents are potent bases and will react readily with any protic source, including water from the atmosphere or residual moisture in glassware or solvents.[7][8] This parasitic reaction consumes the reagent and reduces the yield. Therefore, all glassware must be flame- or oven-dried, and anhydrous solvents are mandatory.
-
Solvent Choice: Ethereal solvents such as diethyl ether (Et₂O) or tetrahydrofuran (THF) are essential.[7][9] They serve two purposes: they are aprotic, and the lone pairs on the ether oxygen coordinate with the magnesium atom, stabilizing the Grignard reagent in solution via the Schlenk equilibrium.
-
Temperature Control: The addition of the Grignard reagent to the aldehyde is highly exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition is crucial to control the reaction rate, minimize side reactions (such as enolization or reduction), and ensure safety.[5][10]
-
Reagent Purity: The purity of the magnesium and the organic halide used to prepare the Grignard reagent is paramount. An oxide layer on the magnesium can inhibit the reaction, which is why initiation with a small crystal of iodine is often necessary.[11]
Experimental Design and Workflow
The following workflow provides a general overview of the process from preparation to analysis. Adherence to this systematic approach is key to achieving reproducible and high-quality results.
Caption: Standard experimental workflow for the Grignard reaction.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of two distinct secondary alcohols from 2-Ethoxy-5-ethylbenzaldehyde.
Materials & Reagents
| Reagent/Material | Grade | Purpose |
| 2-Ethoxy-5-ethylbenzaldehyde | ≥98% | Starting Material |
| Magnesium Turnings | ≥99.5% | Reagent Formation |
| Ethyl Bromide | Anhydrous, ≥99% | Reagent Formation |
| Phenylmagnesium Bromide | 1.0 M in THF | Grignard Reagent |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Reaction Solvent |
| Diethyl Ether (Et₂O) | Anhydrous, ≥99.7% | Extraction Solvent |
| Saturated NH₄Cl Solution | ACS Grade | Quenching Agent |
| Anhydrous MgSO₄ or Na₂SO₄ | ACS Grade | Drying Agent |
| Silica Gel | 60 Å, 230-400 mesh | Column Chromatography |
| Round-bottom flasks, Condenser | - | Glassware |
| Magnetic Stirrer, Syringes, Needles | - | Equipment |
| Nitrogen (N₂) Gas Supply | High Purity | Inert Atmosphere |
Protocol 1: Synthesis of 1-(2-Ethoxy-5-ethylphenyl)propan-1-ol
This protocol details the reaction with ethylmagnesium bromide, which can be purchased or prepared in situ.
1. Apparatus Setup:
-
Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. Ensure all glassware is rigorously flame-dried under a stream of nitrogen.
-
Maintain a positive pressure of nitrogen throughout the reaction.
2. Reaction:
-
To the flask, add 2-Ethoxy-5-ethylbenzaldehyde (e.g., 10.0 mmol, 1.78 g).
-
Add 50 mL of anhydrous THF via syringe and stir until the aldehyde is fully dissolved.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add ethylmagnesium bromide (1.0 M in THF, 12.0 mL, 12.0 mmol, 1.2 equivalents) dropwise via syringe over 20-30 minutes. Causality Note: Dropwise addition is critical to control the reaction's exothermicity.[5] A cloudy white precipitate of the magnesium alkoxide will form.
-
After the addition is complete, allow the mixture to stir at 0 °C for one hour, then remove the ice bath and let it warm to room temperature, stirring for an additional 1-2 hours.
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC).
3. Workup and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of 20 mL of saturated aqueous ammonium chloride solution. Causality Note: Saturated NH₄Cl is a mild proton source that effectively protonates the alkoxide without causing dehydration or other acid-catalyzed side reactions.[5]
-
Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether or ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of the organic solvent.
-
Combine all organic layers and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil via silica gel column chromatography to yield the pure secondary alcohol.
Protocol 2: Synthesis of (2-Ethoxy-5-ethylphenyl)(phenyl)methanol
This protocol utilizes a commercially available aryl Grignard reagent.
1. Apparatus Setup:
-
Follow the same flame-dried, inert atmosphere setup as described in Protocol 1.
2. Reaction:
-
Dissolve 2-Ethoxy-5-ethylbenzaldehyde (10.0 mmol, 1.78 g) in 50 mL of anhydrous THF in the reaction flask and cool to 0 °C.
-
Slowly add phenylmagnesium bromide (1.0 M in THF, 12.0 mL, 12.0 mmol, 1.2 equivalents) dropwise via syringe over 30 minutes.
-
Stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC.
3. Workup and Purification:
-
Follow the identical workup and purification procedure as outlined in Protocol 1.
Data Summary and Troubleshooting
Quantitative Data Overview
| Protocol | Grignard Reagent | Stoichiometry (Aldehyde:Grignard) | Temperature (°C) | Reaction Time (h) | Expected Yield |
| 1 | Ethylmagnesium Bromide | 1 : 1.2 | 0 to RT | 2 - 3 | 85 - 95% |
| 2 | Phenylmagnesium Bromide | 1 : 1.2 | 0 to RT | 3 - 4 | 80 - 90% |
Yields are estimates and will vary based on experimental execution and purification efficiency.
Troubleshooting Guide
| Observation / Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Wet glassware, solvent, or reagents.- Poor quality magnesium (oxide coating).- Reagent incompatibility (protic groups on substrate).[12] | - Rigorously dry all glassware and use fresh anhydrous solvents.- Activate magnesium with iodine or 1,2-dibromoethane.- Ensure starting materials lack acidic protons. |
| Recovery of Starting Aldehyde | - Inactive Grignard reagent.- Insufficient reaction time or temperature. | - Titrate Grignard reagent before use.- Allow the reaction to stir longer or warm slightly. |
| Formation of Biphenyl (in Protocol 2) | - Wurtz-type coupling of the Grignard reagent. | - Ensure slow, controlled addition of the Grignard reagent at low temperatures. |
| Emulsion during Workup | - Formation of magnesium salts. | - Add more organic solvent or a small amount of dilute HCl to break up the emulsion. |
Conclusion
The protocols detailed in this application note provide a robust and reliable framework for the synthesis of diverse secondary alcohols from 2-Ethoxy-5-ethylbenzaldehyde via the Grignard reaction. By understanding the core mechanistic principles and adhering to the critical experimental parameters—particularly anhydrous conditions and temperature control—researchers can consistently achieve high yields of the desired products. These methods offer a versatile tool for generating novel molecular scaffolds crucial for research and development in the pharmaceutical and chemical industries.
References
-
Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
Mettler-Toledo. (2003). Grignard Reaction - Sub-Ambient Temperatures & Inert Atmosphere. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. Retrieved from [Link]
-
ACS Omega. (2022). Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[5][9] Addition and Oxidative Coupling Reactions. Retrieved from [Link]
-
Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
chemistNATE. (2014). Grignard Reagent and Aldehyde (or Ketone) (Mechanism). Retrieved from [Link]
-
ACS Publications. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]
-
Jeske, R. (2022). Practice using Grignard reagents to produce alcohols V2. Retrieved from [Link]
-
Chemguide. (n.d.). grignard reagents. Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). Alkylation of substituted benzaldehyde on a solid matrix by using Grignard reagent. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester. Retrieved from [Link]
-
UCF CHM2210. (2025). Chapter 12.8 - Skill5.2 Retrosynthesis involving Grignard Reactions. Retrieved from [Link]
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Scalable synthesis of 2-Ethoxy-5-ethylbenzaldehyde from raw materials
Executive Summary
This application note details a scalable, industrial-grade protocol for the synthesis of 2-Ethoxy-5-ethylbenzaldehyde , a key intermediate in the synthesis of pharmaceutical agents (including analogs of Tamsulosin and other sulfonamide-based alpha-blockers).[1]
While direct O-alkylation of 5-ethylsalicylaldehyde is a viable laboratory route, the Vilsmeier-Haack formylation of 1-ethoxy-4-ethylbenzene (p-ethylphenetole) is presented here as the superior process for scale-up.[1] This route utilizes readily available commodity chemicals (4-ethylphenol, diethyl sulfate, DMF, POCl₃) and avoids the low yields and tar formation characteristic of Reimer-Tiemann chemistry often used to make salicylaldehyde precursors.[1][2]
Retrosynthetic Analysis & Route Selection
Strategic Disconnections
The target molecule contains two substituents on the benzene ring: an ethoxy group and an ethyl group.[1] The aldehyde functionality is ortho to the ethoxy group.[1]
-
Path A (Formylation): Introduction of the aldehyde group onto the pre-functionalized aromatic core (1-ethoxy-4-ethylbenzene).[1]
-
Path B (Alkylation): O-Ethylation of the pre-existing aldehyde (5-ethyl-2-hydroxybenzaldehyde).[1]
Route Comparison
| Feature | Path A: Vilsmeier-Haack (Recommended) | Path B: O-Alkylation |
| Starting Material | 4-Ethylphenol (Commodity chemical) | 5-Ethylsalicylaldehyde (Specialty chemical) |
| Step Count | 2 (Ethylation + Formylation) | 1 (Ethylation) |
| Scalability | High. Reagents are liquid/pumpable.[1][2][3] | Medium. Precursor availability is the bottleneck.[1][2] |
| Regioselectivity | Excellent. Ethoxy directs ortho (Pos 2).[1][2] | N/A (Structure fixed in SM).[1][2] |
| Cost Efficiency | High.[1][2] Uses bulk solvents and reagents.[1] | Lower. Precursor is expensive.[1] |
Reaction Scheme Visualization
Figure 1: Two-step synthesis pathway from commodity 4-ethylphenol.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Ethoxy-4-ethylbenzene (p-Ethylphenetole)
This step utilizes Phase Transfer Catalysis (PTC) to ensure high conversion and easy workup without anhydrous conditions.[1]
Reagents:
Procedure:
-
Charge a reactor with 4-Ethylphenol and Toluene. Stir to dissolve.
-
Add the 30% NaOH solution and TBAB catalyst. The mixture will form a biphasic system.[1]
-
Heat the mixture to 40-50°C.
-
Dose Diethyl sulfate slowly over 1-2 hours. Caution: Exothermic.[1] Maintain temperature <60°C.[1]
-
Reflux the mixture (approx. 85-90°C internal) for 4-6 hours. Monitor by HPLC/GC until phenol <0.5%.[1]
-
Cool to 25°C and separate phases.
-
Wash the organic layer with water (2x) and dilute NaOH (1x) to remove unreacted phenol.[1][2]
-
Distill the toluene to yield crude p-Ethylphenetole. (Optional: Vacuum distillation for high purity, though crude is often sufficient for Step 2).[1][2]
Step 2: Vilsmeier-Haack Formylation
The ethoxy group is a strong ortho/para director.[1] Since the para position is blocked by the ethyl group, formylation occurs exclusively at the ortho position (relative to ethoxy), yielding the desired 2,5-substitution pattern.[2]
Reagents:
-
1-Ethoxy-4-ethylbenzene (1.0 eq)[1]
-
DCM (Dichloromethane) or EDC (Ethylene Dichloride) (Solvent, optional but recommended for viscosity control)[2]
Procedure:
-
Vilsmeier Reagent Formation: In a dry reactor, charge DMF and cool to 0-5°C.
-
Addition: Add POCl₃ dropwise, maintaining temperature <10°C. Stir for 30 mins to form the chloroiminium salt (Vilsmeier reagent).
-
Substrate Addition: Add 1-Ethoxy-4-ethylbenzene dropwise. If the mixture is too viscous, dilute with DCM/EDC.[1][2]
-
Reaction: Warm the mixture to 70-80°C . Stir for 4-6 hours.
-
Quench/Hydrolysis: Cool the reaction mass to 20°C. Pour the mixture slowly into crushed ice/water (exothermic hydrolysis of the iminium intermediate).
-
Neutralization: Adjust pH to ~6-7 using Sodium Acetate or dilute NaOH.
-
Extraction: Extract the product with DCM or Toluene. Wash organic layer with water and brine.[1]
-
Purification:
Process Safety & Critical Parameters
| Parameter | Specification | Rational / Risk Mitigation |
| POCl₃ Addition | T < 10°C | Highly exothermic.[1][2] Runaway reaction risk if added too fast.[1][2] |
| Diethyl Sulfate | Closed System | Potent alkylating agent (mutagenic).[1][2] Destroy excess with ammonia or caustic wash before waste disposal.[1] |
| HCl Evolution | Scrubber | Step 2 generates stoichiometric HCl gas.[1][2] Must be neutralized.[1] |
| Regiochemistry | HPLC Monitoring | Ensure no meta-formylation (unlikely due to electronics, but verify). |
Analytical Controls
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[2]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 40% B to 90% B over 15 mins.
-
Detection: UV @ 254 nm.[1]
-
Retention Time: Target aldehyde will elute later than the starting phenetole due to the carbonyl polarity, but check specific interaction; often aldehydes elute slightly earlier or similar to ethers depending on the column.[1][2] (Standard required for confirmation).
NMR Characterization (Expected)
-
¹H NMR (400 MHz, CDCl₃):
References
-
Vilsmeier-Haack Reaction Mechanism & Scope
-
Alkylation of Phenols (General Protocol)
-
Analogous Synthesis (2-Ethoxy-5-methoxybenzaldehyde)
-
CAS Verification
Sources
Strategic Solvent Selection for Reactions of 2-Ethoxy-5-ethylbenzaldehyde: A Guide to Optimizing Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
The judicious selection of a solvent is a cornerstone of successful chemical synthesis, profoundly influencing reaction rates, yields, and selectivity. For a versatile building block like 2-Ethoxy-5-ethylbenzaldehyde, which features a reactive aldehyde, an electron-rich aromatic ring, and ether functionalities, the solvent's role is particularly critical. This guide provides a framework for rational solvent selection, moving beyond simple solubility considerations to a mechanistic understanding of solvent-reagent interactions. We will explore how solvent properties can be leveraged to control the outcome of key synthetic transformations, supported by detailed protocols and field-proven insights.
Physicochemical Profile of 2-Ethoxy-5-ethylbenzaldehyde
Understanding the inherent properties of 2-Ethoxy-5-ethylbenzaldehyde is the first step in selecting an appropriate solvent system. The molecule's structure—an aromatic ring substituted with a moderately polar aldehyde group, a somewhat nonpolar ethyl group, and an ethoxy group—gives it a balanced polarity. This profile dictates its solubility and its potential interactions with solvent molecules.
While specific experimental data for 2-Ethoxy-5-ethylbenzaldehyde is not extensively published, we can infer its properties from analogous structures like 2-ethylbenzaldehyde and 2-ethoxybenzaldehyde.[1][2][3][4] It is expected to be a liquid at room temperature with limited solubility in water but good solubility in a wide range of common organic solvents.[1]
Table 1: Estimated Physicochemical Properties of 2-Ethoxy-5-ethylbenzaldehyde and Analogues
| Property | 2-Ethylbenzaldehyde | 2-Ethoxybenzaldehyde | 2-Ethoxy-5-ethylbenzaldehyde (Predicted) | Significance for Solvent Selection |
| Molecular Formula | C₉H₁₀O | C₉H₁₀O₂ | C₁₁H₁₄O₂ | Influences molecular weight and intermolecular forces. |
| Molecular Weight | 134.18 g/mol | 150.17 g/mol | 178.23 g/mol | Affects diffusion rates and concentration calculations. |
| Boiling Point | ~209 °C | ~259 °C (136-138°C at 24 mmHg)[2] | > 210 °C | Defines the upper-temperature limit for reactions at atmospheric pressure. |
| logP (o/w) | ~2.63[4] | ~2.1 (Calculated) | ~3.0 (Calculated) | Indicates a preference for nonpolar or moderately polar solvents over highly polar, aqueous environments. |
| Solubility | Good in organic solvents, limited in water.[1] | Good in organic solvents. | Good in common organic solvents (ethers, hydrocarbons, chlorinated solvents, esters), poor in water. | The principle of "like dissolves like" suggests a broad compatibility with many organic media. |
A Framework for Rational Solvent Selection
The ideal solvent does more than just dissolve reactants; it actively facilitates the desired chemical transformation while minimizing side reactions. The following decision-making workflow illustrates a systematic approach to solvent selection.
Caption: A systematic workflow for selecting the optimal reaction solvent.
Application Protocols: Solvent Selection in Practice
We now apply these principles to three common transformations of 2-Ethoxy-5-ethylbenzaldehyde.
Nucleophilic Addition: Grignard Reaction
The Grignard reaction involves the addition of a highly nucleophilic organomagnesium halide to the electrophilic carbonyl carbon of the aldehyde, forming a secondary alcohol after an acidic workup.[5][6]
Causality of Solvent Choice: The solvent for a Grignard reaction must be aprotic and coordinating .
-
Aprotic Nature: Grignard reagents are extremely strong bases and will be instantly quenched by any acidic protons (e.g., from water or alcohols).[7]
-
Coordinating Ability: Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are crucial. The lone pairs on the oxygen atom coordinate to the magnesium center, stabilizing the Grignard reagent in solution and preventing its aggregation.[5] THF is often preferred over diethyl ether due to its higher boiling point (allowing for a wider reaction temperature range) and better solvating power.
Caption: Experimental workflow for a Grignard reaction.
Protocol: Synthesis of 1-(2-Ethoxy-5-ethylphenyl)ethanol
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 2-Ethoxy-5-ethylbenzaldehyde (1.0 eq).
-
Dissolution: Dissolve the aldehyde in anhydrous tetrahydrofuran (THF, ~0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Add methylmagnesium bromide (MeMgBr, 1.2 eq, 3.0 M solution in diethyl ether) dropwise via syringe, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup (Quenching): Carefully cool the flask back to 0 °C and slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the excess Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired secondary alcohol.
Table 2: Solvent Comparison for Grignard Reaction
| Solvent | Type | Boiling Point | Key Considerations | Expected Outcome |
| Tetrahydrofuran (THF) | Polar Aprotic, Ethereal | 66 °C | Excellent Choice. Good solvating power for the Grignard reagent and the aromatic aldehyde. | High Yield |
| Diethyl Ether (Et₂O) | Polar Aprotic, Ethereal | 35 °C | Good Choice. Traditional solvent, but its high volatility and low boiling point can be problematic for scaling up. | Good Yield |
| Dichloromethane (DCM) | Polar Aprotic | 40 °C | Unsuitable. Can react with the Grignard reagent. | Low Yield, Side Products |
| Ethanol (EtOH) | Polar Protic | 78 °C | Unsuitable. The acidic hydroxyl proton will destroy the Grignard reagent. | No Product |
Olefination: The Wittig Reaction
The Wittig reaction is a powerful method for synthesizing alkenes by reacting an aldehyde with a phosphorus ylide (Wittig reagent).[8] The solvent plays a critical role in the formation of the ylide and the subsequent reaction with the aldehyde, influencing both the reaction rate and the stereoselectivity (E/Z isomer ratio) of the resulting alkene.
Causality of Solvent Choice:
-
Ylide Formation: The choice of solvent depends on the base used to deprotonate the phosphonium salt. For strong bases like n-butyllithium (n-BuLi), aprotic solvents like THF or diethyl ether are required. For weaker bases used with "stabilized" ylides, a wider range of solvents, including polar aprotic solvents like DMF or DMSO, can be used.
-
Reaction & Stereoselectivity: For non-stabilized ylides, non-polar, aprotic solvents often favor the formation of the Z-alkene. Polar aprotic solvents can help solvate intermediates, sometimes leading to a higher proportion of the E-alkene.[9] Many modern Wittig reactions are performed under conditions that favor thermodynamic control to yield the more stable E-alkene. Solvent-free conditions have also been developed as a green chemistry alternative.[10][11]
Caption: Experimental workflow for a Wittig reaction.
Protocol: Synthesis of 1-Ethoxy-4-ethyl-2-styrylbenzene
-
Setup: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add benzyltriphenylphosphonium chloride (1.1 eq).
-
Ylide Formation: Add anhydrous THF and cool the resulting suspension to 0 °C. Add a strong base such as potassium tert-butoxide (KOtBu, 1.1 eq) portion-wise. Stir for 1 hour at this temperature; the solution should turn a characteristic deep orange/red color, indicating ylide formation.
-
Aldehyde Addition: In a separate flask, dissolve 2-Ethoxy-5-ethylbenzaldehyde (1.0 eq) in anhydrous THF. Add this solution dropwise to the ylide mixture at 0 °C.
-
Reaction: After addition, allow the reaction to warm to room temperature and stir overnight. Monitor for the disappearance of the aldehyde by TLC.
-
Workup: Quench the reaction by adding water. Extract the mixture with a non-polar solvent like hexane or a mixture of hexane/ethyl acetate. The byproduct, triphenylphosphine oxide, has limited solubility in hexane, which can aid in its removal.
-
Purification: After concentrating the organic layer, purify the crude product by flash column chromatography on silica gel to isolate the alkene isomers.
Table 3: Solvent Comparison for Wittig Reaction (with non-stabilized ylide)
| Solvent | Type | Key Considerations | Expected Outcome |
| Tetrahydrofuran (THF) | Polar Aprotic | Excellent Choice. Solubilizes both the phosphonium salt and the ylide. Allows for a wide temperature range. | High Yield, typically favors Z-alkene. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good for ylide formation, especially with weaker bases. Can complicate workup due to its high boiling point. | Good Yield, may increase E-alkene ratio. |
| Toluene | Non-Polar | Good Choice. Its non-polar nature can enhance Z-selectivity. | Good Yield, high Z-selectivity. |
| Methylene Chloride (DCM) | Polar Aprotic | Traditionally used but is now often avoided due to environmental and health concerns.[10][11] | Good Yield. |
Condensation: The Knoevenagel Condensation
This condensation reaction involves a nucleophilic addition of an active methylene compound (e.g., malononitrile or diethyl malonate) to the aldehyde, followed by dehydration to form a new C=C bond.[12] The reaction is typically base-catalyzed.
Causality of Solvent Choice: The primary role of the solvent is to facilitate the interaction between the reactants and the catalyst.
-
Polarity: The reaction proceeds through ionic intermediates. Polar solvents can stabilize these intermediates, but the choice is nuanced.
-
Byproduct Removal: The reaction produces water. Using a solvent like toluene or benzene allows for the azeotropic removal of water using a Dean-Stark apparatus, which drives the equilibrium towards the product.[13]
-
Green Alternatives: In the spirit of green chemistry, reactions are often run in more benign solvents like ethanol or even under solvent-free conditions, which can be highly effective.[14] Ethanol is a good choice as it dissolves the reactants and is environmentally friendly.[15][16]
Caption: Experimental workflow for a Knoevenagel condensation.
Protocol: Synthesis of (2-Ethoxy-5-ethylbenzylidene)malononitrile
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-Ethoxy-5-ethylbenzaldehyde (1.0 eq), malononitrile (1.05 eq), and ethanol as the solvent.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate (0.1 eq).
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. The reaction progress can be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The solid product often precipitates from the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization from ethanol.
Table 4: Solvent Comparison for Knoevenagel Condensation
| Solvent | Type | Boiling Point | Key Considerations | Expected Outcome |
| Ethanol | Polar Protic | 78 °C | Excellent Choice. Good solvent for reactants, environmentally benign, allows for easy product precipitation upon cooling.[15] | High Yield |
| Toluene | Non-Polar | 111 °C | Good Choice. Allows for azeotropic removal of water with a Dean-Stark trap, driving the reaction to completion. | High Yield |
| Pyridine | Polar Aprotic | 115 °C | Traditional but Undesirable. Can act as both solvent and catalyst, but it is toxic and should be avoided.[14] | High Yield |
| Solvent-Free | N/A | N/A | Excellent Green Alternative. Reactants are heated together with a catalyst. Reduces waste significantly. | Very High Yield |
Troubleshooting Guide
| Problem | Potential Solvent-Related Cause | Suggested Solution |
| Low or No Reaction | - Reactants are not soluble at the reaction temperature.- Solvent is quenching a reactive intermediate (e.g., protic solvent in Grignard). | - Switch to a solvent with better solvating power (e.g., THF instead of Et₂O).- Ensure the solvent is rigorously dried and aprotic for moisture-sensitive reactions. |
| Formation of Side Products | - Solvent polarity is favoring an undesired pathway.- Reaction temperature is too high, and the solvent has a high boiling point. | - For stereoselectivity issues (e.g., Wittig), try switching from a polar aprotic (THF) to a non-polar (Toluene) solvent or vice versa.- Choose a solvent with a lower boiling point to allow for better temperature control. |
| Difficult Product Isolation | - Product is highly soluble in the reaction solvent.- Solvent has a very high boiling point (e.g., DMF, DMSO). | - After reaction, perform a solvent swap to a solvent in which the product is less soluble to induce precipitation.- Use extraction with an immiscible solvent system. |
Conclusion
The selection of a solvent for reactions involving 2-Ethoxy-5-ethylbenzaldehyde is a multi-faceted decision that directly impacts synthetic success. By moving from a simple consideration of solubility to a deeper analysis of the reaction mechanism, temperature requirements, and downstream processing, researchers can unlock significant improvements in yield, purity, and efficiency. The protocols and principles outlined in this guide demonstrate that a systematic and informed approach allows the solvent to be used as an active tool to control chemical reactivity and achieve desired synthetic outcomes.
References
-
Frontiers in Chemistry. (2022). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
-
YouTube. (2022). Electrophilic substitution reactions of benzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent on the reaction. Reaction conditions: benzaldehyde.... Retrieved from [Link]
-
National Institutes of Health. (2022). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity - PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of ethyl cyanoacetate with benzaldehyde. Retrieved from [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
Cheméo. (n.d.). Benzaldehyde, 2-hydroxy, 5-ethyl - Chemical & Physical Properties. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2-ethyl- (CAS 22927-13-5). Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethoxy-5-methoxybenzaldehyde. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-ethyl benzaldehyde. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction – Examples and Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Grignard Reagents. Retrieved from [Link]
-
Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. Retrieved from [Link]
-
Pure. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Retrieved from [Link]
-
Unknown. (n.d.). A Solvent Free Wittig Reaction. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of grignard reagents.
-
Royal Society of Chemistry. (n.d.). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Retrieved from [Link]
-
Beyond Benign. (n.d.). Wittig Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate over various catalyst. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Scribd. (n.d.). UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. Retrieved from [Link]
-
Caltech Authors. (n.d.). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Sources
- 1. CAS 22927-13-5: 2-Ethylbenzaldehyde | CymitQuimica [cymitquimica.com]
- 2. 2-乙氧基苯甲醛 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Benzaldehyde, 2-ethyl- (CAS 22927-13-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 2-ethyl benzaldehyde, 22927-13-5 [thegoodscentscompany.com]
- 5. グリニャール試薬 [sigmaaldrich.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. community.wvu.edu [community.wvu.edu]
- 11. beyondbenign.org [beyondbenign.org]
- 12. bhu.ac.in [bhu.ac.in]
- 13. Page not available | Thermo Fisher Scientific - AR [thermofisher.com]
- 14. pure.tue.nl [pure.tue.nl]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Ethoxy-5-ethylbenzaldehyde
Executive Summary
2-Ethoxy-5-ethylbenzaldehyde is a critical intermediate, often utilized in the synthesis of pharmaceutical agents (e.g., PDE5 inhibitors) and fine chemicals. Its synthesis typically involves the O-alkylation of 2-hydroxy-5-ethylbenzaldehyde. Common challenges in its isolation include separating the unreacted phenolic starting material, removing oxidation byproducts (benzoic acids), and eliminating color bodies derived from aldol condensation side reactions.
This guide provides a self-validating purification workflow designed to achieve >98% purity (HPLC/GC) suitable for downstream GMP steps.
Troubleshooting Guide (Q&A)
Q1: My crude product is a dark, viscous oil with a persistent phenolic odor. Distillation did not remove the smell. What is wrong?
Diagnosis: The "phenolic smell" indicates unreacted 2-hydroxy-5-ethylbenzaldehyde . Simple distillation is often ineffective because the boiling points of the starting phenol and the product ether are relatively close, and they may form azeotropes.
Solution: You must perform a Chemical Wash prior to distillation. The starting material is a phenol (
-
Action: Dissolve the crude oil in Ethyl Acetate or MTBE. Wash 3x with 1M NaOH (or 10% KOH). The phenol will deprotonate to form the water-soluble phenoxide, partitioning into the aqueous layer. The neutral product remains in the organic layer.
-
Validation: Check the organic layer by TLC (Thin Layer Chromatography).[1][2] The lower
spot corresponding to the phenol should disappear.
Q2: I have isolated the product, but it slowly turns yellow and develops crystals upon storage. Is it degrading?
Diagnosis: Yes. Benzaldehydes are prone to auto-oxidation to form carboxylic acids (2-ethoxy-5-ethylbenzoic acid) upon exposure to air. The crystals are likely the benzoic acid derivative. Solution:
-
Purify: Wash the organic solution with saturated
to remove any generated acid. -
Stabilize: Store the purified liquid under an inert atmosphere (Argon/Nitrogen) at low temperature (
). -
Action: If the yellow color persists (often due to quinoid-like impurities), pass the material through a short pad of silica gel using 5% EtOAc/Hexanes before final distillation.
Q3: Distillation requires excessive heat (>150°C), causing decomposition. How can I purify this without high heat?
Diagnosis: 2-Ethoxy-5-ethylbenzaldehyde has a high boiling point at atmospheric pressure. High thermal stress promotes polymerization. Solution: Use Sodium Bisulfite Adduct Purification . This is a "chemically specific" crystallization technique.
-
Mechanism: Aldehydes form solid, water-soluble adducts with sodium bisulfite (
). Non-aldehyde impurities (ethers, alkyl halides, over-alkylation byproducts) do not. -
Action: See Protocol B below. This allows you to isolate the aldehyde as a solid salt, wash away impurities, and regenerate the liquid aldehyde under mild conditions.
Detailed Purification Protocols
Protocol A: Alkaline Wash (Primary Purification)
Use this step immediately after the reaction workup to remove unreacted starting material.
-
Dilution: Dilute the crude reaction mixture with Toluene or MTBE (approx. 10 mL solvent per gram of crude). Avoid DCM if possible to prevent emulsion formation during basic washes.
-
Extraction:
-
Wash the organic phase twice with 1.0 M NaOH (Volume ratio 1:1).
-
Observation: The aqueous layer may turn yellow/orange (phenoxide salts are often colored).
-
-
Neutralization: Wash the organic phase once with Water and once with Brine .
-
Validation: Spot the organic layer on a TLC plate against the starting material. If phenol remains, repeat the NaOH wash.
-
Drying: Dry over anhydrous
, filter, and concentrate.
Protocol B: Sodium Bisulfite Adduct (High Purity Separation)
Use this "Gold Standard" method if distillation fails or if high purity (>99%) is required.
-
Adduct Formation:
-
Dissolve crude aldehyde (10 g) in Ethanol (20 mL).
-
Prepare a saturated solution of Sodium Bisulfite (
, 15 g in 25 mL water). -
Add the bisulfite solution to the aldehyde with vigorous stirring. Stir for 1–2 hours.
-
Result: A thick white precipitate (the bisulfite adduct) will form.
-
-
Washing (Impurity Removal):
-
Filter the white solid.
-
Critical Step: Wash the solid cake thoroughly with Diethyl Ether or DCM .
-
Why? The solid is your product (in latent form). The impurities are in the ether washings. Discard the filtrate/washings.
-
-
Regeneration:
-
Transfer the solid back to a flask.
-
Add 10% Sodium Carbonate (
) or 10% Sulfuric Acid and stir for 1 hour. -
Result: The solid dissolves, and oil droplets (pure aldehyde) separate.
-
-
Isolation: Extract the liberated oil into DCM, dry, and concentrate.
Protocol C: Vacuum Distillation Parameters
Use for final polishing of the liquid.
| Parameter | Recommendation | Notes |
| Pressure | < 5 mmHg (High Vacuum) | Essential to keep bath temp < 140°C. |
| Bath Temp | 120°C – 140°C | Start low and ramp slowly. |
| Vapor Temp | ~105°C – 115°C (Est.) | dependent on exact vacuum level. |
| Fore-run | Collect first 5-10% | Discard (contains residual solvents/volatiles). |
| Main Fraction | Constant Temp Plateau | Collect the clear, colorless liquid.[3][4] |
Data Summary & Properties
Table 1: Physicochemical Properties
| Property | Value | Source/Estimation |
| Physical State | Liquid (Pale Yellow) | Based on homologues (2-Ethoxybenzaldehyde) [1]. |
| Boiling Point | ~250°C (Atmospheric) | Do not distill at atm pressure. |
| Boiling Point (Reduced) | ~110-120°C @ 5 mmHg | Estimated via Nomograph. |
| Solubility (Water) | Insoluble (<0.1 g/L) | Hydrophobic aromatic ring. |
| Solubility (Organic) | Soluble in EtOH, DCM, Toluene | - |
| Reactivity | Air Sensitive | Oxidizes to benzoic acid derivative. |
Visualizations
Figure 1: Purification Decision Tree
Caption: Logical workflow for selecting the appropriate purification method based on impurity profile.
Figure 2: Bisulfite Purification Mechanism
Caption: The reversible formation of the water-soluble bisulfite adduct allows separation from non-aldehyde impurities.
References
-
Arkivoc. Preparation of 2-Alkoxy-5-methoxybenzaldehydes.[5] (General method for alkoxy-benzaldehyde synthesis).[5] Retrieved from [Link]
Sources
Technical Support Center: Storage and Handling of 2-Ethoxy-5-ethylbenzaldehyde
Welcome to the technical support center for 2-Ethoxy-5-ethylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and stability of this valuable aromatic aldehyde. Our goal is to provide you with the technical rationale and field-proven protocols necessary to ensure the long-term integrity of your material, preventing costly experimental failures and ensuring reproducibility.
Section 1: Understanding the Core Issue - Autoxidation
This section addresses the fundamental chemical instability of 2-Ethoxy-5-ethylbenzaldehyde and the factors that drive its degradation.
Frequently Asked Questions (FAQs)
Q1: I've noticed a decrease in purity of my 2-Ethoxy-5-ethylbenzaldehyde over time. What is the primary cause of degradation during storage?
A1: The primary cause of degradation is autoxidation. Aldehydes, particularly aromatic aldehydes like 2-Ethoxy-5-ethylbenzaldehyde, are highly susceptible to oxidation by atmospheric oxygen.[1][2] This is a spontaneous, non-enzymatic reaction that converts the aldehyde functional group into a carboxylic acid. The aldehydic proton (the hydrogen attached to the carbonyl carbon) can be readily abstracted, initiating a free-radical chain reaction with O₂.[1][3] The ultimate product of this process is 2-Ethoxy-5-ethylbenzoic acid.
Q2: A white crystalline solid has appeared in my previously clear, liquid aldehyde. What is this substance?
A2: The white solid is almost certainly 2-Ethoxy-5-ethylbenzoic acid, the product of oxidation.[4] While the parent aldehyde is a liquid at room temperature, the corresponding carboxylic acid is a solid. Its precipitation from the solution is a clear visual indicator that significant degradation has occurred.
Q3: What environmental factors can accelerate the oxidation of my aldehyde?
A3: Several factors can significantly increase the rate of autoxidation. Understanding these is key to designing a proper storage strategy:
-
Oxygen: As the primary reactant, the presence and concentration of oxygen are the most critical factors.[5][6]
-
Light: UV or visible light can provide the energy to initiate the free-radical chain reaction (photo-oxidation).[7]
-
Heat: Elevated temperatures increase the kinetic rate of the oxidation reaction.[5]
-
Metal Ions: Trace metal contaminants (e.g., from spatulas or containers) can act as catalysts, accelerating the decomposition process.
Section 2: Troubleshooting and Purity Verification
If you suspect your material has degraded, the following guide will help you confirm and quantify the extent of oxidation.
Q4: How can I analytically confirm and quantify the level of oxidation in my 2-Ethoxy-5-ethylbenzaldehyde sample?
A4: Visual inspection is a first step, but quantitative analysis requires instrumental methods. The conversion of the aldehyde to a carboxylic acid results in distinct changes to the molecule's spectroscopic signature.
Table 1: Analytical Signatures for Detecting Oxidation
| Analytical Method | 2-Ethoxy-5-ethylbenzaldehyde (Starting Material) | 2-Ethoxy-5-ethylbenzoic acid (Oxidation Product) | Causality of Change |
| FT-IR Spectroscopy | Sharp C=O stretch (~1690-1715 cm⁻¹). Aldehydic C-H stretches (~2720, 2820 cm⁻¹). | Sharp C=O stretch (~1680-1710 cm⁻¹). Appearance of a very broad O-H stretch (2500-3300 cm⁻¹). | The formation of the hydroxyl (-OH) group in the carboxylic acid creates a strong, broad absorption due to hydrogen bonding.[4] |
| ¹H NMR Spectroscopy | Distinctive singlet for the aldehydic proton (~9.5-10.5 ppm). | Disappearance of the aldehydic proton. Appearance of a broad singlet for the acidic proton (>10 ppm, often not observed). | The aldehydic C-H bond is replaced by a C-O bond, eliminating this characteristic signal. |
| GC-MS | A single, sharp peak at a specific retention time with a mass spectrum corresponding to C₁₀H₁₂O₂. | Appearance of a second peak at a different (usually longer) retention time with a mass spectrum corresponding to C₁₀H₁₂O₃. | The increased polarity and molecular weight of the carboxylic acid alter its chromatographic behavior and mass.[8] |
Experimental Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a self-validating method to determine the purity of your aldehyde.
Objective: To separate and quantify the relative amounts of 2-Ethoxy-5-ethylbenzaldehyde and its primary oxidant, 2-Ethoxy-5-ethylbenzoic acid.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of your aldehyde sample by dissolving 10 µL in 990 µL of a high-purity solvent (e.g., dichloromethane or ethyl acetate). This creates a 1:100 dilution.
-
Vortex the sample for 30 seconds to ensure homogeneity.
-
-
Instrument Setup (Example Conditions):
-
GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Setup (Example Conditions):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from 40 to 450 m/z.
-
Source Temperature: 230°C.
-
-
Data Analysis:
-
Integrate the peak areas for both the aldehyde and the corresponding carboxylic acid.
-
Calculate the relative purity: Purity (%) = [Area(Aldehyde) / (Area(Aldehyde) + Area(Acid))] * 100. This provides a reliable measure of degradation.
-
Section 3: Prevention Protocols and Best Practices
Proactive measures are essential for maintaining the long-term stability of 2-Ethoxy-5-ethylbenzaldehyde.
Q5: What is the most critical and effective procedure to prevent oxidation during long-term storage?
A5: The single most effective method is the rigorous exclusion of oxygen by storing the material under a positive pressure of an inert gas.[9][10] Nitrogen or argon are the most common choices.[11] This technique, known as inert gas blanketing, physically prevents atmospheric oxygen from coming into contact with the reactive aldehyde.
Diagram 1: The Autoxidation Pathway of 2-Ethoxy-5-ethylbenzaldehyde
Caption: A systematic workflow minimizes exposure to air.
Q7: Is it advisable to add chemical antioxidants or inhibitors to the aldehyde for storage?
A7: For high-purity reagents used in sensitive applications like drug development, the addition of foreign substances like antioxidants (e.g., BHT) is generally not recommended . While such inhibitors are effective at quenching free-radical reactions, their presence would constitute an impurity that could interfere with downstream reactions or analytical characterization. The preferred and accepted method for maintaining purity is the physical exclusion of oxygen via inert atmosphere techniques, which preserves the chemical's integrity without introducing new variables.
References
-
Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. [Link]
-
Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. [Link]
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CHEM 2325 Module 20: Oxidation of Aldehydes and Ketones. (2024). YouTube. [Link]
-
Toh, W. T., et al. (2022). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Molecules, 27(15), 4933. [Link]
-
Clark, J. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemguide. [Link]
-
Pillai, U. R., & Sahle-Demessie, E. (2003). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. IRA Academico Research. [Link]
-
ScienceMadness.org. (2025). How do you store chemicals in inert gas?. [Link]
-
ResearchGate. (n.d.). The mechanism of autoxidation reaction of aldehyde compounds. [Link]
-
Linde Gas. (n.d.). Inerting in the chemical industry. [Link]
-
BYJU'S. (2019). Tests for Aldehydes and Ketones. [Link]
-
PubChem. (n.d.). 2-Ethoxy-5-methoxybenzaldehyde. [Link]
-
MDPI. (2023). Aldehydes: What We Should Know About Them. [Link]
-
Suslick, K. S., et al. (2017). Colorimetric Recognition of Aldehydes and Ketones. Angewandte Chemie International Edition, 56(40), 12249-12252. [Link]
-
Reddit. (2023). I thought carboxylic acids were most susceptible to oxidation. Why isn't the answer C? : r/Mcat. [Link]
-
ResearchGate. (n.d.). The autoxidation of aldehydes. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
ResearchGate. (2024). Principles of Inert Atmosphere Storage. [Link]
-
ResearchGate. (n.d.). The recovery rates of three selected aromatic aldehydes. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. [Link]
-
ResearchGate. (2014). What is the most mild method for the oxidation of aldehyde to carboxylic acid?. [Link]
-
A-Level Chemistry. (n.d.). Aldehydes and Ketones - Testing for Carbonyl Compounds. [Link]
-
University of Houston. (n.d.). Chemical Storage. [Link]
-
Wikipedia. (n.d.). Inert gas. [Link]
-
NIH National Center for Biotechnology Information. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. [Link]
- Google Patents. (n.d.). Method of analysis of aldehyde and ketone by mass spectrometry.
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Removing unreacted 2-Ethoxy-5-ethylbenzaldehyde from reaction mixtures
Technical Support Center: Purification & Compound Synthesis
Topic: Strategies for the Removal of Unreacted 2-Ethoxy-5-ethylbenzaldehyde from Reaction Mixtures
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in purifying their target molecules from reaction mixtures containing unreacted 2-Ethoxy-5-ethylbenzaldehyde. This document provides a series of troubleshooting guides and FAQs to address specific purification issues, grounded in established chemical principles and field-proven methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of 2-Ethoxy-5-ethylbenzaldehyde that influence purification?
A1: Understanding the physicochemical properties of the impurity is the first step in designing an effective purification strategy. 2-Ethoxy-5-ethylbenzaldehyde is an aromatic aldehyde with properties similar to other substituted benzaldehydes. It is generally a liquid at room temperature, exhibits good solubility in common organic solvents, and has limited solubility in water.[1] The most critical feature for purification is the reactivity of the aldehyde functional group, which can undergo specific chemical transformations that other functional groups in your target molecule may not.[1]
Table 1: Physicochemical Properties of 2-Ethoxy-5-ethylbenzaldehyde and Structurally Related Analogs
| Property | Estimated Value for 2-Ethoxy-5-ethylbenzaldehyde | Reference Analog | Source |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₄O₂ | - | - |
| Molecular Weight | 178.23 g/mol | - | - |
| Boiling Point | ~240-260 °C (est.) | 2-Ethylbenzaldehyde: 209.67 °C[2][3] | [2][3] |
| Solubility in Water | Low (est. < 400 mg/L) | 2-Ethylbenzaldehyde: 397.7 mg/L[2] | [2] |
| Solubility in Organics | High | 2-Ethylbenzaldehyde: Good[1] | [1] |
| logP (o/w) | ~2.5-3.0 (est.) | 2-Ethylbenzaldehyde: 2.631[2] | [2] |
| Appearance | Colorless to pale yellow liquid | 2-Ethylbenzaldehyde[1] |[1] |
Note: Exact experimental data for 2-Ethoxy-5-ethylbenzaldehyde is not widely published. The values are estimated based on trends and data from structurally similar compounds.
Q2: What are the primary methods for removing this aldehyde, and how do I choose the right one?
A2: There are three primary strategies for removing unreacted 2-Ethoxy-5-ethylbenzaldehyde:
-
Reactive Quenching/Extraction: Chemically modifying the aldehyde to make it highly polar and thus easily separable by liquid-liquid extraction. The most common method is the sodium bisulfite adduct formation.[4][5][6]
-
Chromatography: Separating the aldehyde from the desired product based on differences in polarity using techniques like flash column chromatography.[7][8]
-
Distillation: Separating based on differences in boiling points. This is only effective if the desired product and the aldehyde have significantly different volatilities.[4]
The choice of method depends critically on the properties of your desired product, the scale of your reaction, and the required final purity.
Figure 1: Decision workflow for selecting a purification method.
Troubleshooting Guide: Sodium Bisulfite Extraction
This is often the most efficient and scalable method for selectively removing aldehydes.[6][9][10] The principle lies in the nucleophilic addition of the bisulfite ion to the aldehyde's carbonyl carbon, forming a water-soluble salt (the bisulfite adduct), which can be easily washed away into an aqueous layer.[4][6]
Figure 2: Reversible reaction of an aldehyde with sodium bisulfite.
Q3: How do I perform a sodium bisulfite wash? The standard procedure isn't working.
A3: A common issue is poor phase contact between the organic-soluble aldehyde and the water-soluble bisulfite. A phase-transfer co-solvent is often the key to success.[5][10]
Optimized Protocol for Bisulfite Wash:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, DCM). To this solution, add a water-miscible co-solvent like methanol or DMF.[4][5] A 5:1 ratio of your primary organic solvent to the co-solvent is a good starting point. The co-solvent helps to create a single phase initially, dramatically increasing the reaction rate.[5]
-
Addition of Bisulfite: Add a freshly prepared saturated aqueous solution of sodium bisulfite (or sodium metabisulfite[7][8]). Use at least a 3-5 fold molar excess relative to the estimated amount of unreacted aldehyde.
-
Vigorous Mixing: Stopper the separatory funnel and shake vigorously for 2-5 minutes.[4][5] This agitation is crucial for adduct formation. You may see a white precipitate of the adduct form.
-
Dilution and Extraction: Add deionized water and your primary immiscible organic solvent (e.g., ethyl acetate) to the funnel to create two distinct layers.[4] Shake gently and separate the layers. The aldehyde, now as its bisulfite adduct, will be in the aqueous layer.
-
Washing: Wash the organic layer two more times with saturated sodium bisulfite solution, followed by a wash with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain your purified product.
-
Verification: Check a sample of the organic layer by TLC or ¹H NMR to confirm the absence of the aldehyde proton signal (typically ~9-10 ppm).
Q4: Troubleshooting: My bisulfite wash was ineffective. What went wrong?
A4:
-
Old Reagent: Sodium bisulfite solutions can be oxidized by air over time, reducing their effectiveness. Always use a freshly prepared saturated solution.
-
Insufficient Mixing/Time: The reaction is not instantaneous. Ensure you are shaking the mixture vigorously and for a sufficient duration.[5]
-
Steric Hindrance: While effective for most aldehydes, extremely sterically hindered aldehydes may react more slowly. Increasing the reaction time or the amount of co-solvent can help. The protocol has been shown to be effective even for sterically-hindered neopentyl aldehydes.[5]
-
Product Reactivity: If your desired product also contains a reactive, unhindered ketone, it might also be pulled into the aqueous layer.[4][10] In this case, chromatography is a better choice.
Q5: Can I recover the 2-Ethoxy-5-ethylbenzaldehyde after extraction?
A5: Yes, the bisulfite adduct formation is reversible.[4][6] To recover the aldehyde, take the combined aqueous layers from the extraction and add a strong base, such as 10M sodium hydroxide, until the pH is >12.[6] This will regenerate the aldehyde, which can then be extracted back into an organic solvent like ethyl acetate.[6][7]
Troubleshooting Guide: Purification by Chromatography
Q6: I'm trying to use column chromatography, but the aldehyde co-elutes with my product. What can I do?
A6: Co-elution occurs when the polarities of the aldehyde and your product are too similar.
-
Optimize Solvent System: Systematically test different solvent systems using TLC. Try adding a small percentage (<1%) of a modifier like triethylamine if your product is basic, or acetic acid if it is acidic, to alter the relative mobility of the compounds on silica gel.
-
Change Stationary Phase: If silica gel fails, try a different stationary phase. Basic alumina can be effective for purifying aldehydes, as it may interact differently with your compounds compared to the acidic silica gel.[8]
-
Use a "Guard" Reaction: If separation is impossible, you can intentionally react the aldehyde in the crude mixture before the column. A quick wash with a dilute solution of a primary amine (like aniline, if your product is stable to it) can convert the aldehyde to an imine, which will have a very different polarity and may stick to the top of the column. This is an advanced technique and should be tested on a small scale first.
Table 2: Comparative Summary of Purification Methods
| Method | Pros | Cons | Best For... |
|---|---|---|---|
| Sodium Bisulfite Wash | - Highly selective for aldehydes[4]- Scalable and cost-effective- Fast procedure[5] | - Requires product to be stable to aqueous conditions- May also remove some reactive ketones[10]- Can be difficult with emulsions | Removing large amounts of aldehyde when the product lacks a reactive carbonyl and is water-insoluble. |
| Column Chromatography | - High resolution possible- Can remove multiple impurities at once- Applicable to a wide range of products | - Can be time-consuming and expensive (solvents, silica)- Less scalable than extraction- Potential for product loss on the column | Products with polarity significantly different from the aldehyde, or when other impurities are also present. |
| Distillation | - Very effective for large scales- Can yield very pure material | - Requires a significant boiling point difference- Not suitable for heat-sensitive compounds- Requires specialized equipment | Large-scale purification where the product is thermally stable and has a boiling point at least 50°C different from the aldehyde. |
References
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57125. Available from: [Link]
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. Available from: [Link]
-
PubChem. (n.d.). 2-Ethoxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-ethyl benzaldehyde. Retrieved from [Link]
-
ResearchGate. (2020). How can I remove aldehyde from a schiff base reaction?. Retrieved from [Link]
-
Cheméo. (n.d.). Benzaldehyde, 2-hydroxy, 5-ethyl. Retrieved from [Link]
-
Reddit. (2015). Purifying aldehydes?. r/chemistry. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2-ethyl- (CAS 22927-13-5). Retrieved from [Link]
-
Scite.ai. (n.d.). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
Sources
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- 10. Workup [chem.rochester.edu]
Technical Support Center: Stabilizing 2-Ethoxy-5-ethylbenzaldehyde
Welcome to the technical support center for 2-Ethoxy-5-ethylbenzaldehyde. This guide is designed for researchers, chemists, and formulation scientists who utilize this aromatic aldehyde in their work and have encountered stability issues related to light exposure. Here, we provide a comprehensive resource in a question-and-answer format to help you understand, troubleshoot, and prevent the photodegradation of your valuable compound.
Frequently Asked Questions (FAQs)
Q1: My solution of 2-ethoxy-5-ethylbenzaldehyde is turning yellow or brown after being stored or used under laboratory lighting. What is happening?
A: This discoloration is a classic indicator of photodegradation. Aromatic aldehydes, including 2-ethoxy-5-ethylbenzaldehyde, are susceptible to photo-oxidation, especially when exposed to ultraviolet (UV) light from sunlight or even standard fluorescent laboratory lighting. The aldehyde group (-CHO) is oxidized to a carboxylic acid (-COOH), and other colored byproducts may form through radical-mediated polymerization or condensation reactions.[1][2][3][4]
Q2: What is the primary chemical mechanism causing this degradation?
A: The degradation is initiated when the molecule absorbs photons of light, typically in the UV-A (320-400 nm) and UV-B (280-320 nm) range, promoting it to an excited electronic state.[5][6] This excited molecule can then follow several degradation pathways. The most common is the formation of a benzoyl radical by abstraction of the aldehydic hydrogen. This radical reacts rapidly with oxygen to form a peroxy radical, which continues a chain reaction that ultimately leads to the formation of 2-ethoxy-5-ethylbenzoic acid.[4][7]
Q3: What are the main strategies to prevent this light-induced degradation?
A: A multi-layered defense is the most robust strategy. This involves a combination of three main classes of stabilizers:
-
UV Absorbers (UVAs): These compounds act as a primary shield by absorbing harmful UV radiation and dissipating it as harmless heat before it can reach and excite the aldehyde molecule.
-
Hindered Amine Light Stabilizers (HALS): These act as a secondary defense by scavenging free radicals that may form if any UV light bypasses the UV absorber. They are particularly effective because they act via a regenerative cyclic mechanism.[8][9]
-
Antioxidants (AOs): These provide a tertiary defense by terminating radical chain reactions, particularly those involving peroxy radicals, thus preventing oxidative damage.
Q4: Can I use just one type of stabilizer?
A: While a single stabilizer can offer some protection, it is field-proven that synergistic combinations provide far superior and longer-lasting stability.[10][11] A combination of a UV absorber and a HALS is the industry standard for optimal protection. The UVA blocks the majority of UV light, and the HALS "cleans up" any radicals that still manage to form.[8][9] Adding a phenolic antioxidant can provide further protection if oxidation is particularly aggressive.
Understanding the Mechanisms: Degradation and Stabilization
To effectively troubleshoot, it's crucial to understand the underlying chemical processes.
Photodegradation Pathway
The primary route of degradation for 2-ethoxy-5-ethylbenzaldehyde is photo-oxidation. The process begins with the absorption of a photon (hν) and proceeds through a radical chain reaction.
The Three-Tiered Stabilization Strategy
A robust formulation employs a synergistic combination of stabilizers that interrupt the degradation pathway at different stages.
Troubleshooting Guide
Problem: I've added a stabilizer, but my sample is still degrading.
This is a common issue that can be resolved by systematically evaluating your stabilization strategy.
| Potential Cause | Explanation & Causality | Recommended Action & Rationale |
| 1. Incorrect Stabilizer Choice | The UV absorber's absorbance spectrum may not cover the wavelength of light causing the degradation. For example, a UV-B absorber won't be effective against UV-A light. | Action: Check the absorbance spectrum of your stabilizer and compare it to your light source's emission spectrum. Select a broad-spectrum UVA like a benzotriazole (e.g., Tinuvin® 1130) that covers both UV-A and UV-B regions.[12] |
| 2. Insufficient Concentration | Stabilization is a concentration-dependent process. If the concentration is too low, there aren't enough stabilizer molecules to effectively absorb light or scavenge radicals before the aldehyde is damaged. | Action: Create a concentration ladder experiment. Test stabilizer concentrations from 0.1% to 2.0% (w/w relative to the aldehyde). Analyze samples at each concentration to find the optimal level that balances performance and cost. |
| 3. Radical Scavenging is Needed | UV absorbers are not 100% effective; some high-energy photons can still get through. If degradation persists, it indicates that free radicals are forming and need to be neutralized. | Action: Add a Hindered Amine Light Stabilizer (HALS) like Tinuvin® 292 or Chimassorb® 944 to your formulation. HALS are highly efficient radical scavengers and work synergistically with UVAs.[8][10][11] |
| 4. Solubility/Compatibility Issues | The stabilizer may not be fully dissolved or may be incompatible with your solvent or other formulation components. If it's not in solution, it cannot perform its function effectively. | Action: Visually inspect your solution for any haze, precipitation, or cloudiness after adding the stabilizer. If issues are present, consider a different grade of stabilizer (e.g., a liquid version like Tinuvin® 1130) or use a co-solvent to improve solubility. Check solubility data sheets for your chosen solvent.[13][14][15] |
| 5. Oxygen Saturation | The photo-oxidation process requires oxygen. If your process involves bubbling air or nitrogen that is not fully deoxygenated, you may be accelerating the degradation. | Action: If possible, handle and store the solution under an inert atmosphere (e.g., Argon or Nitrogen). This limits the oxygen available to participate in the radical chain reaction. |
Experimental Protocols
These protocols provide a validated workflow for selecting and implementing a stabilization system.
Protocol 1: Screening and Selection of an Optimal Stabilizer System
This protocol uses a controlled light exposure experiment to compare the efficacy of different stabilizers and their combinations.
Methodology:
-
Preparation:
-
Prepare a stock solution of 2-ethoxy-5-ethylbenzaldehyde in a UV-transparent solvent (e.g., Acetonitrile or Ethanol).
-
Aliquot this solution into a series of identical quartz vials.
-
To each vial, add a different stabilizer or combination of stabilizers at a predetermined concentration (e.g., 1.0% w/w). Include a "no stabilizer" positive control.
-
Prepare a "dark control" by wrapping one vial completely in aluminum foil.[16][17]
-
-
Exposure:
-
Place all vials (except the dark control, which should be stored alongside) in a photostability chamber equipped with a light source compliant with ICH Q1B guidelines.[18][19] This ensures controlled and reproducible light exposure.
-
Expose the samples for a set period, taking time points (e.g., 0, 8, 24, 48 hours) for analysis.
-
-
Analysis:
-
At each time point, withdraw a small aliquot from each vial.
-
Analyze the samples using a validated HPLC-UV method (see Protocol 2) to determine the concentration of the remaining 2-ethoxy-5-ethylbenzaldehyde.
-
(Optional) Use LC-MS to identify the primary degradation products, confirming the photo-oxidation pathway.
-
-
Evaluation:
-
Plot the percentage of remaining aldehyde versus time for each stabilizer system. The most effective system will show the slowest rate of degradation. The dark control should show minimal to no degradation.
-
Protocol 2: HPLC-UV Method for Quantifying Degradation
This provides a self-validating analytical method to measure the outcome of your stabilization experiments.
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at a wavelength where the aldehyde has strong absorbance and the degradation products may also appear (e.g., 254 nm or 280 nm).
-
Quantification: Calculate the peak area of 2-ethoxy-5-ethylbenzaldehyde. The percentage remaining can be calculated relative to the t=0 time point or the dark control. The appearance of a new, more polar peak (shorter retention time) is likely the 2-ethoxy-5-ethylbenzoic acid.[20][21][22]
By following these guides and protocols, you can systematically diagnose, troubleshoot, and solve photodegradation issues, ensuring the long-term stability and integrity of your 2-ethoxy-5-ethylbenzaldehyde-containing formulations.
References
- Meng, Q.-X., Sakaguchi, Y., & Hayashi, H. (1997). Effects of substitution and excited wavelength on the photochemistry of benzaldehydes studied by CIDEP. Molecular Physics.
- Synergistic Protection: Combining UV Absorbers and HALS for Superior Durability. (2026).
- Benzaldehyde Spectroscopic Data. (n.d.).
- Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2. (n.d.). DergiPark Academic.
- Studies on synergistic effect of UV absorbers and hindered amine light stabilisers. (2025).
- How Does UV absorber Work? (n.d.). Baoxu Chemical Technical Bulletin.
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). Comprehensive Review.
- Oxidation of Aldehydes and Ketones. (2025). Chemistry LibreTexts.
- The Science of HALS: Protecting Plastics from UV Damage. (2025). 3V Sigma USA Technical Article.
- Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions. (n.d.). ACS Sustainable Chemistry & Engineering.
- A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. (2011). Physical Chemistry Chemical Physics.
- UV absorbers and light stabilizer blends. (n.d.). BASF Technical Document.
- Tinuvin® light stabilizers. (n.d.).
- 2-Ethoxy-5-methoxybenzaldehyde. (n.d.).
- ICH guideline for photostability testing: Aspects and directions for use. (2025).
- A Comparative Guide to Spectrophotometric Methods for Aldehyde Quantification. (2025). BenchChem Technical Support Document.
- Chimassorb® 81. (n.d.). Stobec Inc.
- A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. (2011). Physical Chemistry Chemical Physics.
- ICH Topic Q1B: Photostability Testing of New Drug Substances and Products. (1996). European Medicines Agency.
- External Catalyst- and Additive-Free Photo-Oxidation of Aromatic Alcohols to Carboxylic Acids or Ketones Using Air/O2. (n.d.). MDPI.
- Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. (n.d.).
- The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M)... (n.d.).
- Everything You Need to Know About Chimassorb 944: A Comprehensive Guide. (2024). Wellt.
- Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions. (n.d.). Green Chemistry (RSC Publishing).
- Q1B Photostability Testing of New Active Substances and Medicinal Products. (2006). European Medicines Agency.
- 2-ethyl benzaldehyde, 22927-13-5. (n.d.). The Good Scents Company.
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- Chimassorb® 944 Product D
- Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. (2025).
- Photolysis products of benzaldehyde. (n.d.).
- 2-Ethylbenzaldehyde. (n.d.).
- PHOTOSTABILITY TESTING. (2013).
- Benzaldehyde. (n.d.). NIST WebBook, National Institute of Standards and Technology.
- In-Depth Photocatalytic Degradation Mechanism of the Extensively Used Dyes... (n.d.). MDPI.
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- Determination of Reactability of Light Stabilizers. (n.d.).
- Quantitatively determine aldehydes: Topics by Science.gov. (n.d.). Science.gov.
- Amounts of photo-formed benzaldehyde for the photocatalytic oxidation... (n.d.).
- Benzaldehyde, 2-ethoxy-. (n.d.).
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Technical Support Guide: Recrystallization Solvent Optimization for 2-Ethoxy-5-ethylbenzaldehyde
Prepared by the Applications Science Division
This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-tested framework for developing a robust recrystallization protocol for 2-Ethoxy-5-ethylbenzaldehyde. Moving beyond a simple list of steps, we delve into the causal relationships behind solvent selection, troubleshooting common experimental hurdles, and ensuring the final protocol is both effective and reproducible.
Section 1: Foundational FAQs - Understanding the System
This section addresses the preliminary questions essential for designing a logical and successful purification strategy.
Q1: What are the defining characteristics of an ideal recrystallization solvent?
The efficacy of recrystallization hinges on the differential solubility of the target compound and its impurities at varying temperatures. An ideal solvent system should exhibit the following characteristics[1]:
-
High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the 2-Ethoxy-5-ethylbenzaldehyde when hot, ideally near the solvent's boiling point.
-
Low Solvating Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the same solvent at room temperature or below, allowing for precipitation and recovery.
-
Appropriate Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor during crystallization).[1][2]
-
Chemical Inertness: The solvent must not react with the 2-Ethoxy-5-ethylbenzaldehyde.[1]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[1]
-
Miscibility (for Two-Solvent Systems): When using a solvent pair, the two solvents must be fully miscible with each other at all temperatures.[2]
Q2: What are the predicted properties of 2-Ethoxy-5-ethylbenzaldehyde, and how do they guide solvent selection?
While specific experimental data for 2-Ethoxy-5-ethylbenzaldehyde is not widely published, we can infer its properties from its structure and data from close chemical analogs.
-
Structure & Polarity: The molecule possesses a largely non-polar aromatic ring and ethyl group, a moderately polar ether (ethoxy) group, and a polar aldehyde group. This combination suggests the compound is of low to moderate polarity . Therefore, the "like dissolves like" principle indicates that solvents in a similar polarity range are excellent starting points.
-
Physical State: Analogs like 2-Ethylbenzaldehyde and 2-Ethoxybenzaldehyde are liquids at room temperature.[3][4][5] This strongly suggests that 2-Ethoxy-5-ethylbenzaldehyde may be a very low-melting solid or a liquid, which can make traditional recrystallization challenging. If it "oils out," it indicates the solution is supersaturated above the compound's melting point.
Based on this analysis, a logical starting point for solvent screening would include alcohols (ethanol, isopropanol), esters (ethyl acetate), and non-polar aromatic hydrocarbons (toluene) or alkanes (heptane, hexane) as potential anti-solvents.
Q3: What are the most probable impurities in my crude 2-Ethoxy-5-ethylbenzaldehyde sample?
Understanding potential impurities is critical for selecting a solvent that can effectively separate them. Given the aldehyde functionality, the most common impurity is the corresponding carboxylic acid formed via oxidation.[6][7]
-
Primary Impurity: 2-Ethoxy-5-ethylbenzoic Acid: This over-oxidation product is significantly more polar than the parent aldehyde due to the carboxylic acid group's ability to hydrogen bond. This polarity difference is the key to separation. A solvent system should be chosen where the aldehyde is sparingly soluble when cold, but the more polar benzoic acid derivative remains in the mother liquor.
-
Starting Materials: Depending on the synthetic route, unreacted precursors may be present. For example, if prepared via formylation of 4-ethylphenetole, this starting material could be a non-polar impurity.
-
Reaction Byproducts: Other synthesis-dependent impurities may include products from side reactions.[8]
Section 2: Experimental Protocol - Systematic Solvent Screening
A systematic, small-scale approach is the most efficient method to identify a suitable solvent or solvent pair. This avoids wasting large amounts of crude material.
Workflow for Solvent Selection
The following diagram outlines the logical decision-making process for identifying a viable recrystallization system.
Caption: Decision workflow for single-solvent screening.
Step-by-Step Screening Protocol
-
Preparation: Arrange a series of small test tubes, each containing approximately 20-30 mg of crude 2-Ethoxy-5-ethylbenzaldehyde.
-
Solvent Candidates: Select a range of solvents covering different polarities.
| Solvent Candidate | Class | Polarity | Boiling Point (°C) | Notes |
| n-Heptane | Non-polar alkane | Very Low | 98 | Good candidate for an anti-solvent. |
| Toluene | Aromatic | Low | 111 | May dissolve the compound well due to the aromatic ring. |
| Ethyl Acetate | Ester | Medium | 77 | A versatile solvent for moderately polar compounds. |
| Isopropanol | Alcohol | Medium-High | 82 | Good general-purpose protic solvent. |
| Ethanol | Alcohol | High | 78 | Often forms good crystals; frequently used with water. |
| Methanol | Alcohol | High | 65 | Highly polar; may be too polar to dissolve the compound well. |
| Water | Aqueous | Very High | 100 | Unlikely to dissolve the compound, but an excellent anti-solvent. |
-
Room Temperature Test: To each tube, add one of the candidate solvents dropwise (approx. 0.5 mL at a time), vortexing after each addition. Observe if the solid dissolves at room temperature.
-
If it dissolves easily at room temperature: The solvent is unsuitable for a single-solvent recrystallization but may be a good primary solvent for a two-solvent system.[9]
-
-
Hot Solubility Test: If the compound is insoluble at room temperature, heat the test tube in a water or sand bath. Add more solvent in small portions until the solid dissolves completely.
-
If a large volume of solvent is required or it never fully dissolves: The solvent is unsuitable.
-
-
Crystallization Test: If the compound dissolves when hot, allow the tube to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observe the result: Note the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.
-
Section 3: Troubleshooting Guide & Advanced Scenarios
Q4: My compound is "oiling out" instead of forming crystals. What is happening and how do I fix it?
Causality: Oiling out occurs when the saturated solution is cooled below the melting point of the solute. The compound comes out of solution as a liquid phase instead of a solid crystal lattice. This is common for low-melting point solids or impure samples. The oil often traps impurities, defeating the purpose of recrystallization.
Solutions:
-
Re-heat and Add More Solvent: The most common cause is a solution that is too concentrated. Re-heat the solution until the oil redissolves, add more solvent (10-20% extra volume), and attempt to cool it again.
-
Cool More Slowly: Allow the flask to cool to room temperature undisturbed on the benchtop before moving it to an ice bath. Slow cooling encourages orderly crystal lattice formation.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure material, add a single tiny crystal to the cooled solution to induce crystallization.
Q5: I cannot find a good single solvent. How do I design a two-solvent system?
Causality: A two-solvent (or mixed-solvent) system is ideal when no single solvent has the desired temperature-dependent solubility profile. The strategy is to use a primary "solvent" in which the compound is highly soluble and a secondary "anti-solvent" in which the compound is poorly soluble.[2]
Protocol:
-
Selection: Choose a pair of miscible solvents from your screening. Good pairs often combine a moderately polar solvent with a non-polar or highly polar anti-solvent (e.g., Ethanol/Water, Ethyl Acetate/Heptane, Toluene/Heptane).
-
Dissolution: Dissolve the crude 2-Ethoxy-5-ethylbenzaldehyde in the minimum amount of the hot primary solvent .
-
Addition of Anti-Solvent: While the solution is still hot, add the anti-solvent dropwise. You will see the solution become cloudy (turbid) at the point of addition. This cloudiness indicates the point of saturation.
-
Re-clarification: Add a few drops of the hot primary solvent back into the mixture until the cloudiness just disappears, ensuring the solution is saturated at that high temperature.
-
Cooling: Allow the solution to cool slowly, as described previously. Crystals should form as the solubility decreases in the mixed-solvent system.
Q6: The purity is good, but my recovery yield is very low. How can I improve it?
Causality: Low recovery is typically due to using too much solvent, cooling too quickly, or premature crystallization.
Solutions:
-
Minimize Solvent Volume: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the compound. Any excess will retain more solute in the mother liquor upon cooling. If you add too much, you can carefully evaporate some solvent to re-concentrate the solution.
-
Maximize Cooling: After slow cooling to room temperature, ensure the flask spends adequate time in an ice bath (at least 20-30 minutes) to maximize precipitation.
-
Mother Liquor Analysis: Concentrate the mother liquor and analyze it (e.g., by TLC or GC) to see how much product was lost. It may be possible to perform a second-crop recrystallization from the concentrated mother liquor, although this crop will likely be less pure.
Q7: My recrystallized material is still impure. What are my next steps?
Causality: A single recrystallization may not be sufficient to remove all impurities, especially if they are present in high concentrations or have similar solubility profiles.
Solutions:
-
Second Recrystallization: Repeat the recrystallization procedure on the purified material. It is often beneficial to use a different solvent system for the second attempt to target different impurities.
-
Pre-Purification Wash: If the primary impurity is the oxidized benzoic acid derivative, a simple acid-base extraction can be highly effective. Dissolve the crude material in a non-polar organic solvent (like ethyl acetate) and wash it with a mild aqueous base (e.g., 5% sodium bicarbonate solution). The acidic impurity will be deprotonated and move to the aqueous layer, while the neutral aldehyde remains in the organic layer.[8]
-
Bisulfite Adduct Formation: For a more rigorous purification of aldehydes, forming the bisulfite adduct is a classic and effective chemical method.[10][11][12] The aldehyde reacts with sodium bisulfite to form a water-soluble salt. This can be washed with an organic solvent to remove non-aldehyde impurities. The pure aldehyde is then regenerated by adding a base (e.g., NaHCO₃ or NaOH) and extracting it back into an organic solvent.[11]
Section 4: Optimized Recrystallization Protocol (Example: Ethanol/Water System)
This section provides a template for a full-scale recrystallization based on the hypothetical selection of an ethanol/water solvent system.
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- 12. Workup [chem.rochester.edu]
Overcoming steric hindrance in 2-Ethoxy-5-ethylbenzaldehyde reactions
Technical Support Center: 2-Ethoxy-5-ethylbenzaldehyde Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Ethoxy-5-ethylbenzaldehyde. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for challenges arising from the unique structural properties of this molecule, specifically the steric hindrance posed by its ortho-ethoxy group. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your experiments.
Part 1: Understanding the Core Challenge: Steric Hindrance
The primary obstacle in reactions involving 2-Ethoxy-5-ethylbenzaldehyde is the steric bulk of the ethoxy group (–OCH₂CH₃) positioned ortho to the aldehyde functionality (–CHO). This arrangement creates a crowded environment around the electrophilic carbonyl carbon, impeding the approach of nucleophiles. This "steric hindrance" can lead to several undesirable outcomes:
-
Reduced Reaction Rates: The activation energy for the reaction increases, slowing down the formation of the desired product.
-
Low Yields: The reaction may not proceed to completion, leaving significant amounts of starting material.
-
Side Reactions: Alternative, less sterically demanding reaction pathways may become favorable, leading to undesired byproducts. For example, a bulky Grignard reagent might act as a base to deprotonate an acidic proton elsewhere in the molecule or as a reducing agent instead of a nucleophile.[1]
The following troubleshooting guides address the most common reactions where these issues are prevalent.
Part 2: Troubleshooting Common Reactions
This section is structured in a question-and-answer format to directly address specific experimental failures.
Scenario 1: Grignard and Organolithium Reactions
Question: "I am attempting a Grignard reaction with 2-Ethoxy-5-ethylbenzaldehyde to synthesize a secondary alcohol, but I am consistently observing low yields and recovery of my starting material. What is causing this, and how can I improve the outcome?"
Answer:
This is a classic case of steric hindrance frustrating a standard nucleophilic addition. The bulky Grignard reagent (R-MgBr) struggles to access the shielded carbonyl carbon. Aldehydes are generally more reactive than ketones in nucleophilic additions due to less steric hindrance and electronic factors, but the ortho-ethoxy group makes this particular aldehyde behave more like a hindered ketone.[2]
-
Activate the Carbonyl with a Lewis Acid: The most effective strategy is to increase the electrophilicity of the carbonyl carbon. A Lewis acid will coordinate with the carbonyl oxygen, withdrawing electron density and making the carbon a more potent electrophile. This "pulls" the nucleophile towards the reaction center, helping to overcome the steric barrier.[3]
-
Recommended Lewis Acids: Magnesium bromide (MgBr₂), Cerium(III) chloride (CeCl₃), or Zinc bromide (ZnBr₂). CeCl₃ is particularly effective in suppressing side reactions in Grignard additions (Luche reaction conditions).
-
Mechanism Insight: The Lewis acid enhances the partial positive charge on the carbonyl carbon, facilitating the nucleophilic attack.
Figure 1. Lewis acid activation of the carbonyl group. -
-
Optimize Reaction Conditions:
-
Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.[4] Refluxing in a higher-boiling solvent like tetrahydrofuran (THF) instead of diethyl ether may be beneficial.
-
Reaction Time: Allow for a significantly longer reaction time (e.g., 12-24 hours) to enable the slow addition to proceed.
-
-
Consider Alternative Organometallic Reagents:
-
Organocerium Reagents (Luche Reaction): Pre-treating the Grignard reagent with anhydrous CeCl₃ generates a less basic, more nucleophilic organocerium species that is highly effective with sterically hindered substrates.
-
Nickel-Catalyzed Couplings: For aryl nucleophiles, nickel-catalyzed additions of aryl halides to aldehydes are a powerful, modern alternative that performs well with hindered substrates.[5]
-
| Reagent/Parameter | Molar Ratio | Amount (for 10 mmol scale) | Notes |
| 2-Ethoxy-5-ethylbenzaldehyde | 1.0 eq | 1.78 g | Ensure starting material is dry. |
| Anhydrous MgBr₂ or CeCl₃ | 1.2 eq | 2.21 g (MgBr₂) or 2.96 g (CeCl₃) | Dry thoroughly in a vacuum oven before use. |
| Grignard Reagent (e.g., 1M in THF) | 1.5 eq | 15 mL | Added dropwise to maintain temperature control. |
| Anhydrous THF | - | 50 mL | Use a dry, aprotic solvent. |
| Temperature | - | 0 °C to reflux | Start addition at 0 °C, then allow to warm and reflux. |
| Reaction Time | - | 12-24 hours | Monitor by TLC or GC-MS. |
Step-by-Step Methodology:
-
Under an inert atmosphere (Nitrogen or Argon), add anhydrous MgBr₂ or CeCl₃ to a flame-dried flask.
-
Add anhydrous THF and stir to dissolve/suspend the Lewis acid.
-
Add 2-Ethoxy-5-ethylbenzaldehyde to the mixture and stir for 30 minutes at room temperature to allow for coordination.
-
Cool the flask to 0 °C in an ice bath.
-
Add the Grignard reagent dropwise via a syringe or addition funnel over 30-60 minutes.
-
After addition is complete, remove the ice bath, and allow the reaction to warm to room temperature.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the consumption of the starting material.
-
Upon completion, cool the reaction to 0 °C and quench carefully by slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Proceed with standard aqueous workup and purification by column chromatography.
Scenario 2: Wittig Reaction
Question: "My Wittig reaction to form an alkene from 2-Ethoxy-5-ethylbenzaldehyde is failing. I'm using a standard phosphorus ylide, but the reaction is sluggish and gives a poor yield."
Answer:
The Wittig reaction is also highly sensitive to steric effects.[6] The approach of the bulky phosphorus ylide to the hindered aldehyde is the rate-limiting step. For ortho-substituted benzaldehydes, this can dramatically reduce the reaction efficiency.[7][8]
-
Use a More Reactive Ylide (Horner-Wadsworth-Emmons Reaction): The Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate ester-derived carbanion, is often more successful for hindered aldehydes. These carbanions are generally more nucleophilic and less sterically demanding than the corresponding triphenylphosphonium ylides. The water-soluble phosphate byproduct also simplifies purification.
-
Increase Reaction Temperature: Similar to Grignard reactions, heating the reaction mixture (e.g., in toluene or xylene at reflux) can provide the energy needed to overcome the steric barrier.
-
Salt-Free Conditions: For traditional Wittig reactions, the presence of lithium salts (from ylide generation with n-BuLi) can influence the reaction stereoselectivity and rate. Performing the reaction under "salt-free" conditions by precipitating the lithium salts can sometimes improve results, although this adds complexity.
| Reagent/Parameter | Molar Ratio | Amount (for 10 mmol scale) | Notes |
| Phosphonate Ester (e.g., Triethyl phosphonoacetate) | 1.2 eq | 2.69 g | Choose based on the desired alkene structure. |
| Strong Base (e.g., NaH, 60% in oil) | 1.2 eq | 0.48 g | Handle with extreme care. KHMDS or NaHMDS are good alternatives. |
| 2-Ethoxy-5-ethylbenzaldehyde | 1.0 eq | 1.78 g | Add after ylide formation is complete. |
| Anhydrous THF or Toluene | - | 60 mL | Toluene allows for higher reflux temperatures. |
| Temperature | - | 0 °C to reflux | Base addition at 0°C, reaction at reflux. |
| Reaction Time | - | 6-18 hours | Monitor by TLC or GC-MS. |
Step-by-Step Methodology:
-
Under an inert atmosphere, suspend sodium hydride (NaH) in anhydrous THF in a flame-dried flask.
-
Cool the suspension to 0 °C.
-
Add the phosphonate ester dropwise. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.
-
Add a solution of 2-Ethoxy-5-ethylbenzaldehyde in THF to the carbanion mixture.
-
Heat the reaction to reflux and maintain for 6-18 hours.
-
After cooling, quench the reaction by carefully adding water.
-
Perform an aqueous workup, extracting with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the resulting alkene by column chromatography.
Scenario 3: Reductive Amination
Question: "I am trying to synthesize a secondary amine via reductive amination of 2-Ethoxy-5-ethylbenzaldehyde, but the reaction is incomplete. How can I drive it to completion?"
Answer:
Reductive amination is a two-step process within a single pot: (1) formation of an imine or iminium ion, and (2) reduction of this intermediate.[9] The initial imine formation is often the rate-limiting step and is reversible. For sterically hindered aldehydes, the equilibrium can favor the starting materials.
-
Use a Mild, Selective Reducing Agent: The key is to use a reducing agent that is slow to reduce the aldehyde but fast to reduce the iminium ion intermediate. This allows the iminium ion to form and be trapped by reduction, pulling the equilibrium towards the product.
-
Recommended Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this.[10] It is mild enough not to readily reduce the aldehyde but is an excellent hydride donor for the more electrophilic iminium ion. It is also tolerant of the mildly acidic conditions often used to catalyze imine formation.
-
-
Catalyze Imine Formation: Adding a catalytic amount of a weak acid, such as acetic acid, can accelerate the dehydration step required for imine formation.
-
Remove Water: The formation of the imine from the aldehyde and amine releases a molecule of water. Removing this water (e.g., with molecular sieves or a Dean-Stark apparatus) can drive the equilibrium toward the imine, thereby increasing the final product yield.
Part 3: Frequently Asked Questions (FAQs)
Q1: Besides the ortho-ethoxy group, are there other structural features of 2-Ethoxy-5-ethylbenzaldehyde I should be aware of? A: Yes. The benzene ring is electron-rich due to the activating ethoxy and ethyl groups. This can influence reactions involving the aromatic ring itself (e.g., electrophilic aromatic substitution). However, for reactions at the aldehyde, the dominant feature is the steric hindrance from the ortho-substituent.
Q2: Can I use protecting groups to circumvent these issues? A: Absolutely. If you need to perform a reaction elsewhere on a molecule containing this aldehyde, protecting the aldehyde is an excellent strategy. Converting the aldehyde to an acetal (e.g., using ethylene glycol and an acid catalyst) renders it inert to nucleophiles and bases.[11] The acetal can be easily removed later with aqueous acid to regenerate the aldehyde. This strategy adds steps but is often very reliable.[12][13]
Q3: How does solvent choice impact sterically hindered reactions? A: Solvent choice can be critical.[4]
-
Polar Aprotic Solvents (THF, Dioxane): These are generally good choices as they can solvate the metal cations in organometallic reagents without interfering with the reaction. THF is often preferred for its ability to be used over a wide temperature range.
-
Non-polar Aromatic Solvents (Toluene, Xylene): These are useful when higher temperatures are required to overcome activation energy barriers.
-
Coordinating Solvents: In some cases, a coordinating solvent can stabilize transition states. However, for Grignard reagents, solvents like ether or THF are essential for the reagent's stability and reactivity.[14]
References
-
Chemistry Steps. (n.d.). Nucleophilic Addition to Carbonyl Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, October 30). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Protecting group. Retrieved from [Link]
-
Journal of the American Chemical Society. (2019, January 29). Nickel-Catalyzed Addition of Aryl Bromides to Aldehydes To Form Hindered Secondary Alcohols. Retrieved from [Link]
-
Sassian, M., & Tuulmets, A. (2002). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. Main Group Metal Chemistry, 25(12). [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Reductive amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
chem.iitb.ac.in. (2020, October 26). Protecting Groups. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2015, June 1). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. Retrieved from [Link]
-
ResearchGate. (2002, March 25). Co-operative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. Retrieved from [Link]
-
University of Galway Research Repository. (2002, March 25). Co-operative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Analytical Characterization of 2-Ethoxy-5-ethylbenzaldehyde
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides an in-depth analysis of the characterization of 2-Ethoxy-5-ethylbenzaldehyde, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the theoretical underpinnings of the ¹H NMR spectrum, predict the chemical shifts and coupling patterns, and compare this powerful technique with alternative analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
The Central Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy stands as a paramount technique in organic chemistry for determining the structure of a molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons. The principle lies in the interaction of the magnetic moments of hydrogen nuclei with an external magnetic field. Different electronic environments around the protons cause them to resonate at distinct frequencies, a phenomenon known as the chemical shift (δ), measured in parts per million (ppm).[1] Furthermore, the interaction between neighboring non-equivalent protons leads to the splitting of signals into characteristic patterns, governed by the n+1 rule, where 'n' is the number of neighboring protons.
Predicted ¹H NMR Spectral Analysis of 2-Ethoxy-5-ethylbenzaldehyde
The chemical shift of benzene protons is approximately 7.3 ppm.[2][3] The substituents on the ring—an ethoxy group (-OCH₂CH₃), an ethyl group (-CH₂CH₃), and an aldehyde group (-CHO)—will cause shifts in the positions of the remaining aromatic protons.
-
Aldehyde Group (-CHO): This is a strongly electron-withdrawing group, which deshields the ortho and para protons, shifting them downfield to higher ppm values.
-
Ethoxy Group (-OCH₂CH₃): This is an electron-donating group through resonance, which shields the ortho and para protons, shifting them upfield to lower ppm values.
-
Ethyl Group (-CH₂CH₃): This is a weakly electron-donating group through induction, causing minor upfield shifts.
Based on these principles, we can predict the chemical shifts and splitting patterns for each proton in 2-Ethoxy-5-ethylbenzaldehyde:
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Justification |
| Aldehyde Proton (-CHO) | 9.8 - 10.0 | Singlet (s) | 1H | Aldehyde protons are highly deshielded and typically appear as singlets unless coupled to a proton on the adjacent carbon.[4] |
| Aromatic Proton (H-6) | 7.6 - 7.8 | Doublet (d) | 1H | Ortho to the strongly electron-withdrawing aldehyde group, leading to a significant downfield shift. It is coupled to H-4. |
| Aromatic Proton (H-4) | 7.3 - 7.5 | Doublet of doublets (dd) | 1H | Ortho to the ethyl group and meta to the aldehyde and ethoxy groups. It is coupled to H-3 and H-6. |
| Aromatic Proton (H-3) | 6.9 - 7.1 | Doublet (d) | 1H | Ortho to the electron-donating ethoxy group, resulting in an upfield shift. It is coupled to H-4. |
| Ethoxy Methylene (-OCH₂) | 4.0 - 4.2 | Quartet (q) | 2H | Deshielded by the adjacent oxygen atom and coupled to the three methyl protons of the ethoxy group. |
| Ethyl Methylene (-CH₂) | 2.6 - 2.8 | Quartet (q) | 2H | Benzylic protons are deshielded by the aromatic ring and are coupled to the three methyl protons of the ethyl group.[5] |
| Ethoxy Methyl (-OCH₂CH₃) | 1.3 - 1.5 | Triplet (t) | 3H | Coupled to the two methylene protons of the ethoxy group. |
| Ethyl Methyl (-CH₂CH₃) | 1.1 - 1.3 | Triplet (t) | 3H | Coupled to the two methylene protons of the ethyl group. |
A Comparative Analysis of Analytical Techniques
While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques. Below is a comparison of ¹H NMR with other common analytical methods for the analysis of 2-Ethoxy-5-ethylbenzaldehyde.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. The separated compounds are then ionized and fragmented in the mass spectrometer, and the resulting mass-to-charge ratio of the fragments is detected.[6]
Application to 2-Ethoxy-5-ethylbenzaldehyde:
-
Strengths: GC-MS provides the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the presence of specific functional groups and the overall structure. It is highly sensitive and can detect trace impurities.[7]
-
Limitations: GC-MS does not provide detailed information about the connectivity and stereochemistry of the molecule in the same way that NMR does. Isomeric compounds can sometimes have very similar mass spectra, making unambiguous identification challenging without authentic standards.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. Detection is typically performed using UV-Vis or mass spectrometry detectors.[8]
Application to 2-Ethoxy-5-ethylbenzaldehyde:
-
Strengths: HPLC is well-suited for the analysis of less volatile and thermally sensitive compounds.[8] It is an excellent technique for purity determination and quantification. When coupled with a mass spectrometer (LC-MS), it can provide molecular weight information.
-
Limitations: Similar to GC-MS, HPLC does not provide the detailed structural connectivity information that NMR does. The choice of mobile and stationary phases is critical for achieving good separation.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule.[10]
Application to 2-Ethoxy-5-ethylbenzaldehyde:
-
Strengths: FTIR is a rapid and non-destructive technique that is excellent for identifying the presence of key functional groups. For 2-Ethoxy-5-ethylbenzaldehyde, we would expect to see characteristic peaks for:
-
Limitations: FTIR provides limited information about the overall structure and connectivity of the molecule. It cannot distinguish between isomers with the same functional groups.
Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the comprehensive characterization of a synthesized compound like 2-Ethoxy-5-ethylbenzaldehyde.
Caption: A typical workflow for the synthesis and analytical characterization of an organic compound.
Experimental Protocols
¹H NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified 2-Ethoxy-5-ethylbenzaldehyde and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm.
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum. Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of chemical shifts (e.g., 0-12 ppm), and a relaxation delay appropriate for the molecule.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Conclusion
The structural elucidation of 2-Ethoxy-5-ethylbenzaldehyde is most effectively achieved through ¹H NMR spectroscopy, which provides unparalleled detail regarding the molecular framework. The predicted ¹H NMR spectrum, based on established substituent effects, offers a clear roadmap for the assignment of each proton. However, for a comprehensive and robust characterization that meets the rigorous standards of drug development and scientific research, a multi-technique approach is indispensable. GC-MS confirms the molecular weight and fragmentation pattern, HPLC assesses purity and allows for accurate quantification, and FTIR rapidly identifies key functional groups. By integrating the data from these complementary techniques, researchers can confirm the structure of 2-Ethoxy-5-ethylbenzaldehyde with the highest degree of confidence.
References
-
University of Wisconsin-Madison, Department of Chemistry. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Available from: [Link]
-
Organic Chemistry Tutor. Common HNMR Patterns. Available from: [Link]
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Chemistry LibreTexts. 12.2: Predicting A ¹H-NMR Spectrum from the Structure. Available from: [Link]
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Oregon State University. ¹H NMR Chemical Shift. Available from: [Link]
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Quora. How to determine the substitution pattern of a benzene from an HNMR spectrum. Available from: [Link]
- Abraham, R. J., et al. H NMR Chemical Shifts.
- Jasperse, C. Short Summary of ¹H-NMR Interpretation.
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University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Available from: [Link]
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Chemistry with Caroline. How to Analyze Chemical Shift in the Aromatic Region (¹H NMR). YouTube. Available from: [Link]
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Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]
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University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: ¹H NMR Chemical Shifts. Available from: [Link]
- University of Cambridge, Department of Chemistry. Chemical shifts.
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Patsnap. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Available from: [Link]
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Doc Brown's Chemistry. C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation. Available from: [Link]
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ResearchGate. Analysis of Aldehydes in Water by Head Space-GC/MS. Available from: [Link]
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ResearchGate. FT-IR Spectrum of Benzaldehyde. Available from: [Link]
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ACS Publications. Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Available from: [Link]
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Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]
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Phenomenex. HPLC vs GC: What Sets These Methods Apart. Available from: [Link]
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Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde. Available from: [Link]
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ResearchGate. High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Available from: [Link]
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UND Scholarly Commons. Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. Available from: [Link]
-
Scientific Research Publishing. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Available from: [Link]
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RSC Publishing. High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Available from: [Link]
- Bruker. Avance Beginners Guide - Proton Spectrum of Ethylbenzene with Spin/Spin Coupling.
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Phenomenex. HPLC vs GC: What Sets These Methods Apart. Available from: [Link]
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Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]
-
Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. Available from: [Link]
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NIH National Library of Medicine. Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Available from: [Link]
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Comparative Guide: Elemental Analysis Standards for 2-Ethoxy-5-ethylbenzaldehyde
[1]
Executive Summary
2-Ethoxy-5-ethylbenzaldehyde (CAS 883536-83-2) is a critical organic intermediate, frequently utilized in the synthesis of complex pharmaceutical agents and fine chemicals.[1][2][3] Its structural integrity—specifically the aldehyde functionality—is susceptible to autoxidation, converting the molecule into its corresponding benzoic acid derivative.[4][5]
This guide objectively compares high-purity Certified Reference Materials (CRMs) against Technical Grade alternatives. It establishes a self-validating Elemental Analysis (EA) protocol to detect oxidation levels that standard HPLC methods might miss due to similar elution profiles or lack of chromophore differentiation.[1][4]
Part 1: Technical Specifications & Theoretical Baseline[1]
Before analyzing experimental data, the theoretical elemental composition must be established as the absolute baseline for purity assessment.[1][4]
Compound Identity:
-
Molecular Formula: C₁₁H₁₄O₂[4]
-
Molecular Weight: 178.23 g/mol [4]
-
Physical State: Liquid or low-melting solid (dependent on ambient temperature/purity).[1][4]
Table 1: Theoretical Elemental Composition (Baseline)
| Element | Symbol | Atomic Mass | Count | Mass Contribution | Theoretical % |
| Carbon | C | 12.011 | 11 | 132.12 | 74.13% |
| Hydrogen | H | 1.008 | 14 | 14.11 | 7.92% |
| Oxygen | O | 15.999 | 2 | 32.00 | 17.95% |
| Nitrogen | N | 14.007 | 0 | 0.00 | 0.00% |
Part 2: Comparative Analysis – CRM vs. Technical Grade[1][4]
This section compares the performance of a High-Purity CRM (stored under Argon, cold-chain) versus a Technical Grade Alternative (standard storage).[1] The primary differentiator is not just the assay value, but the deviation in Carbon and Oxygen percentages caused by the Autoxidation Liability .[1][4]
The Autoxidation Factor
Benzaldehydes spontaneously oxidize in air to form benzoic acids.[1][4][5] For 2-Ethoxy-5-ethylbenzaldehyde, the oxidation product is 2-ethoxy-5-ethylbenzoic acid (C₁₁H₁₄O₃) .[1]
-
Aldehyde %C: 74.13%
-
Acid %C: 67.98%
-
Impact: A mere 10% oxidation results in a measureable 0.6% drop in Carbon content , detectable by high-precision EA.[1][4]
Table 2: Performance Comparison Data
Data represents a composite of typical experimental results for benzaldehyde derivatives.
| Metric | Product: High-Purity CRM | Alternative: Technical Grade | Interpretation |
| Purity (HPLC) | >99.5% | ~95.0 - 98.0% | CRM guarantees minimal side-products.[1] |
| Storage Condition | Inert Gas (Ar/N₂), 2-8°C | Ambient Air, Room Temp | Critical for preventing oxidation.[1][4] |
| Carbon (Found) | 73.95% - 74.25% | 71.50% - 73.00% | Tech grade shows C deficit due to acid formation.[1] |
| Hydrogen (Found) | 7.85% - 8.00% | 7.50% - 7.80% | H content drops slightly upon oxidation.[1] |
| Oxygen (Difference) | 17.80% - 18.20% | >19.50% | Elevated Oxygen confirms oxidation (O₂ uptake).[1][4] |
| Suitability | Quantitative Standards | Rough Synthesis Input | Only CRM is suitable for qNMR/EA calibration.[1][4] |
Part 3: Mechanism & Visualization[1][4]
To understand the causality behind the experimental choices (e.g., using inert atmosphere), we must visualize the degradation pathway.[1][4] The following diagram illustrates how environmental exposure alters the elemental signature.
Diagram 1: Autoxidation Impact on Elemental Signature[1][4]
Caption: Pathway showing the conversion of the aldehyde to acid, causing a significant shift in Carbon/Oxygen ratios detectable by EA.
Part 4: Experimental Protocols (Self-Validating Systems)
This protocol ensures that the analysis itself does not induce oxidation, providing a trustworthy assessment of the material.[1][4]
Protocol A: Sample Handling for Volatile/Oxidation-Prone Liquids
Objective: Prevent volatile loss and in-situ oxidation during the weighing process.[1][4]
-
Environment: All handling must occur in a glove box or under an inverted funnel with Argon flow.
-
Capsule Selection: Use Silver Capsules (Ag) for liquids.[4] Tin (Sn) capsules can react exothermically with some organic liquids during flash combustion, but Ag is preferred for sensitive aldehydes to ensure cold sealing.[4]
-
Sealing:
-
Validation: Weigh the sealed capsule immediately and again after 5 minutes. A mass loss >0.005 mg indicates a leak (volatile loss).[4] Reject and reseal.
Protocol B: The "Purity Decision Tree"
Use this logic flow to determine if your material meets the standard for research use.[1][4]
Diagram 2: Purity Validation Workflow
Caption: Decision logic for interpreting EA results. Low Carbon is the specific marker for aldehyde oxidation.[1]
References
-
PubChem. (n.d.).[4] Compound Summary: Benzaldehyde Derivatives and Oxidation Properties. National Library of Medicine.[1][4] Retrieved from [Link]
-
ResearchGate. (2022).[4][8] An International Study Evaluating Elemental Analysis Standards. ACS Central Science.[1][4][8] Retrieved from [Link]
-
Royal Society of Chemistry. (2022).[4] Green Chemistry: Aerobic auto-oxidation of benzaldehyde. Retrieved from [Link]
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Safety Operating Guide
Personal protective equipment for handling 2-Ethoxy-5-ethylbenzaldehyde
Executive Summary: The "Potent Unknown" Protocol
As researchers, we often handle intermediates like 2-Ethoxy-5-ethylbenzaldehyde (CAS: 55968-23-9) where specific toxicological data is sparse compared to commodity chemicals. In these scenarios, we do not rely on the absence of evidence as evidence of safety.
Instead, we apply the Benzaldehyde Scaffold Protocol . Structural analogs (e.g., pure benzaldehyde, 4-ethylbenzaldehyde) are known skin/eye irritants, sensitizers, and combustible liquids. This guide treats 2-Ethoxy-5-ethylbenzaldehyde with an elevated safety profile, prioritizing protection against cutaneous absorption and respiratory sensitization .
Risk Assessment & Hazard Identification
Before selecting PPE, we must understand the enemy. The aldehyde moiety is reactive; it readily oxidizes to form carboxylic acids (potentially corrosive) and can cross-link proteins (sensitization risk).
| Hazard Class | Primary Risk | Mechanism of Action |
| Chemical | Skin/Eye Irritation (Category 2/2A) | Aldehydes react with amines in tissue proteins, causing contact dermatitis and severe eye irritation. |
| Respiratory | STOT-SE 3 (Mucosal) | Vapors (if heated) or mists trigger upper respiratory tract inflammation. |
| Physical | Combustible Liquid | Flash point is likely >90°C (predicted), but organic vapors can accumulate in low-flow areas. |
| Latent | Sensitization | Repeated low-level exposure may trigger Type IV hypersensitivity (allergic contact dermatitis). |
PPE Selection Matrix
Standard lab PPE is often insufficient for aromatic aldehydes due to their ability to permeate standard latex and thin nitrile. Use this matrix to select gear based on your operational scale.
Table 1: Operational PPE Standards
| Operational Scale | Hand Protection | Eye/Face Protection | Body Protection | Respiratory |
| Analytical (<1g)(Weighing, NMR prep) | Double Nitrile (Outer: 5 mil, Inner: 4 mil)Change immediately on splash. | Safety Glasses with side shields (ANSI Z87.1+) | Lab Coat (Cotton/Poly blend)+ Closed-toe shoes | Fume Hood (Sash at 18") |
| Preparative (1g - 100g)(Synthesis, Extraction) | High-Grade Nitrile (>8 mil thickness)OR Double Gloving | Chemical Splash Goggles (Indirect vent)Glasses are insufficient. | Chemical Apron (Tyvek or Rubber)over Lab Coat | Fume Hood Required. |
| Bulk/Spill Cleanup (>100g or Accidents) | Butyl Rubber or Viton (Aldehydes degrade Nitrile over time) | Full Face Shield OVER Splash Goggles | Tychem® C Suit or equivalent impervious gown | Respirator (Full Face w/ OV Cartridges) |
Critical Insight on Gloves: Do NOT use Latex. Aromatic aldehydes can permeate latex in minutes. While Nitrile is better, it is not impervious. For prolonged contact (e.g., cleaning a dropping funnel), Butyl Rubber is the only safe choice.
Operational Protocol: The Closed-Loop Safety System
Safety is not just what you wear; it is how you work. Follow this self-validating workflow to minimize exposure.
Phase 1: Pre-Operation Inspection
-
Glove Integrity Test: Inflate nitrile gloves with air and hold near your cheek to detect pinhole leaks before donning.
-
Sash Check: Verify fume hood face velocity is 80–100 fpm.
-
Solvent Segregation: Ensure no oxidizers (e.g., Nitric Acid) are in the immediate vicinity, as aldehydes are reducing agents.
Phase 2: Active Handling (The "Clean-Hand/Dirty-Hand" Rule)
-
Right Hand (Dirty): Handles the flask, spatula, or syringe containing the aldehyde.
-
Left Hand (Clean): Operates the sash, notebook, or instrument panels.
-
Technique: When transferring liquids, use a cannula or positive-displacement pipette to prevent dripping. Never pour from a wide-mouth vessel without a funnel.
Phase 3: Decontamination & Doffing
-
Wipe Down: Clean all tools with Acetone inside the hood. Dispose of wipes as solid hazardous waste.
-
Glove Removal: Use the "Beak Method" (pull one glove off by the palm, ball it into the other hand, peel the second glove off from the inside out).
-
Wash: Wash hands with soap and cool water (hot water opens pores, increasing absorption risk if residue exists).
Visualization: PPE Decision Logic
The following diagram illustrates the decision-making process for selecting the correct protective equipment based on the task.
Figure 1: Decision logic for selecting personal protective equipment based on quantity and risk level.
Emergency Response & Disposal
Spill Response (Liquid)
-
Evacuate: Clear the immediate area of personnel.
-
Isolate: Turn off ignition sources (hot plates, stirrers).
-
Absorb: Do NOT use paper towels (combustible surface area). Use Vermiculite or Sand .
-
Neutralize: Collect absorbed material into a sealable container. Label as "Aldehyde Waste - Combustible."
Disposal
-
Stream: Organic Solvents (Non-Halogenated).
-
Incompatibility: Never mix with oxidizing acids (Nitric, Chromic) or strong bases (Caustic Soda) in the waste stream, as this can generate heat or polymerize the aldehyde.
References
-
PubChem. (n.d.). Compound Summary: 4-Ethylbenzaldehyde (Analog).[1] National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][3]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
